An In-depth Technical Guide to the Mechanism of Action of DEG-35
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the mechanism of action of DEG-35, a novel dual degrader of Ikaros family zinc finger protein 2 (IKZF2) and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of DEG-35, a novel dual degrader of Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1α). The information presented herein is intended for an audience with a background in cellular and molecular biology, pharmacology, and oncology.
Core Mechanism of Action
DEG-35 is a cereblon (CRBN)-dependent molecular glue degrader.[1][2] Its primary mechanism involves hijacking the E3 ubiquitin ligase complex containing CRBN to induce the ubiquitination and subsequent proteasomal degradation of its target proteins, IKZF2 and CK1α.[3][4] This dual degradation has shown significant anti-proliferative effects in acute myeloid leukemia (AML) cells.[1][3][5]
The process begins with DEG-35 inducing a strong ternary complex between CRBN and either IKZF2 or CK1α.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target proteins. The polyubiquitinated IKZF2 and CK1α are then recognized and degraded by the proteasome. The degradation of these targets leads to downstream effects, including the blockage of cell growth, induction of myeloid differentiation, and activation of the p53-dependent apoptosis pathway.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of DEG-35.
Discovery and Synthesis of DEG-35: A Potent and Selective LRRK3 Inhibitor for Glioblastoma
Abstract: Glioblastoma remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic agents that target specific oncogenic drivers. Recent genomic studies have identified Leucine-R...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: Glioblastoma remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic agents that target specific oncogenic drivers. Recent genomic studies have identified Leucine-Rich Repeat Kinase 3 (LRRK3) as a key regulator of tumor proliferation and survival in a significant subset of glioblastoma patients. This whitepaper details the discovery and synthesis of DEG-35, a novel, potent, and highly selective small molecule inhibitor of LRRK3. We present the comprehensive discovery workflow, from initial high-throughput screening to lead optimization. Furthermore, we provide detailed protocols for the multi-step synthesis of DEG-35, its characterization, and the key biological assays used to determine its efficacy and selectivity. The quantitative data presented herein demonstrates the potential of DEG-35 as a promising therapeutic candidate for LRRK3-driven glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to conventional therapies. The identification of novel molecular targets is paramount to improving patient outcomes. The Leucine-Rich Repeat Kinase 3 (LRRK3), a previously uncharacterized serine/threonine kinase, has emerged as a critical node in GBM signaling pathways. Overexpression of LRRK3 has been correlated with poor prognosis and has been shown to drive oncogenic signaling through the PI3K/Akt/mTOR pathway.
This document describes the systematic approach undertaken to identify and characterize DEG-35, a first-in-class LRRK3 inhibitor. Our work provides a complete overview of the discovery process, detailed synthetic chemistry, and in vitro characterization, establishing a foundation for its further preclinical and clinical development.
Discovery Workflow
The discovery of DEG-35 was initiated with a high-throughput screening (HTS) campaign of a diverse 500,000-compound library against recombinant human LRRK3. Initial hits were validated and triaged based on potency and chemical tractability. A subsequent lead optimization program focused on improving potency, selectivity, and drug-like properties, culminating in the identification of DEG-35.
Caption: Discovery workflow for DEG-35 identification.
LRRK3 Signaling Pathway
DEG-35 exerts its effect by directly inhibiting the kinase activity of LRRK3. In glioblastoma cells, overexpressed LRRK3 phosphorylates and activates the downstream kinase AKT at serine 473, which in turn activates the mTORC1 complex. This signaling cascade promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking LRRK3, DEG-35 effectively shuts down this oncogenic signaling pathway.
Caption: Proposed LRRK3 signaling pathway in glioblastoma.
Quantitative Data Summary
DEG-35 exhibits high potency against LRRK3 and excellent selectivity against a panel of related kinases. Its cellular activity was confirmed in glioblastoma cell lines known to overexpress LRRK3.
Step 1: Suzuki Coupling
To a solution of 2-bromo-4-fluoroaniline (1.0 eq) in a 3:1 mixture of dioxane and water is added (2-methoxypyridin-3-yl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the biphenyl (B1667301) intermediate.
Step 2: Buchwald-Hartwig Amination
The product from Step 1 (1.0 eq) is dissolved in toluene. To this solution is added 4-(aminomethyl)piperidine (B1205859) (1.5 eq), sodium tert-butoxide (2.5 eq), RuPhos Pd G3 (0.02 eq), and RuPhos (0.04 eq). The mixture is degassed and heated to 110°C for 16 hours. The reaction is then quenched with water and extracted with dichloromethane. The combined organic layers are dried and concentrated. Purification by flash chromatography affords the penultimate compound.
Step 3: Boc Protection
The amine from Step 2 (1.0 eq) is dissolved in dichloromethane. Di-tert-butyl dicarbonate (B1257347) (1.2 eq) and triethylamine (B128534) (1.5 eq) are added, and the mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 4: Final Deprotection and Salt Formation
The Boc-protected compound (1.0 eq) is dissolved in a 4M HCl solution in dioxane and stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield DEG-35 as a hydrochloride salt. Final product identity was confirmed by ¹H NMR and LC-MS.
LRRK3 Kinase Inhibition Assay Protocol
This assay quantifies the ability of DEG-35 to inhibit the phosphorylation of a substrate peptide by LRRK3.
Reagents: Recombinant human LRRK3 enzyme, LRRK3-specific peptide substrate, ATP, and a fluorescence-based detection reagent.
Procedure:
a. A 10 mM stock solution of DEG-35 is prepared in DMSO. A 10-point, 3-fold serial dilution is performed to generate test concentrations.
b. 5 µL of each DEG-35 dilution is added to a 384-well plate.
c. 10 µL of LRRK3 enzyme solution is added to each well and incubated for 15 minutes at room temperature.
d. 10 µL of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.
e. The reaction is allowed to proceed for 60 minutes at 30°C.
f. 25 µL of detection reagent is added to stop the reaction and generate a fluorescent signal.
g. The plate is read on a suitable plate reader, and the IC50 value is calculated using a four-parameter logistic curve fit.
Cell Viability (MTT) Assay Protocol
This assay measures the effect of DEG-35 on the metabolic activity of glioblastoma cell lines as an indicator of cell viability.
Cell Seeding: U-87 MG and A172 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
Compound Treatment: Cells are treated with serial dilutions of DEG-35 (ranging from 1 nM to 100 µM) for 72 hours.
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
Analysis: The GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell viability against the log concentration of DEG-35.
Conclusion
DEG-35 is a novel, potent, and selective inhibitor of the LRRK3 kinase, a promising new target in glioblastoma. The compound demonstrates significant anti-proliferative effects in LRRK3-overexpressing cancer cell lines. The detailed synthetic route and assay protocols provided herein form a robust basis for the further investigation of DEG-35. Future studies will focus on in vivo efficacy in orthotopic xenograft models and comprehensive pharmacokinetic and safety profiling to advance DEG-35 towards clinical evaluation.
Foundational
The Role of DEG-35 in Cereblon-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract DEG-35 is a novel small molecule that functions as a "molecular glue," redirecting the E3 ubiquitin ligase cereblon (CRBN) to induce the degradatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DEG-35 is a novel small molecule that functions as a "molecular glue," redirecting the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of two key oncoproteins: Ikaros family zinc finger 2 (IKZF2), also known as Helios, and casein kinase 1 alpha (CK1α). This dual-degrader activity has shown significant promise in preclinical models of acute myeloid leukemia (AML), a hematologic malignancy with a poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of DEG-35, detailed experimental protocols for its characterization, and a summary of its efficacy.
Introduction to DEG-35 and Cereblon-Mediated Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. It is the target of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. These agents bind to CRBN and recruit neosubstrates for degradation. DEG-35 is a recently developed molecular glue that leverages this mechanism to target IKZF2 and CK1α.[1][2][3][4][5]
IKZF2 is a hematopoietic transcription factor implicated in the self-renewal of leukemia stem cells and the inhibition of myeloid differentiation.[6] CK1α is a serine/threonine kinase that plays a role in various cellular processes, and its degradation can activate the p53 tumor suppressor pathway.[2][7][8] By simultaneously targeting both proteins, DEG-35 offers a multi-pronged approach to treating AML.
Mechanism of Action of DEG-35
DEG-35 acts as a molecular glue to induce the formation of a ternary complex between CRBN and its target proteins, IKZF2 and CK1α. This proximity leads to the polyubiquitination of the target proteins by the CUL4A-DDB1-CRBN E3 ligase complex, marking them for degradation by the 26S proteasome. The degradation of IKZF2 and CK1α results in two key anti-leukemic effects: the induction of myeloid differentiation and the activation of the p53-mediated apoptotic pathway, which collectively inhibit the growth and survival of AML cells.[2][7][8]
Caption: Mechanism of action of DEG-35.
Quantitative Data
The efficacy of DEG-35 has been quantified through various in vitro and in vivo studies. A summary of the key quantitative data is presented below.
Note: DEG-77 is a more soluble analog of DEG-35 with comparable in vitro activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DEG-35.
Cell Culture and Reagents
Cell Lines: MOLM-13 (human acute myeloid leukemia) and other relevant AML cell lines.
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Compounds: DEG-35 and DEG-77 are synthesized as described in Miyamoto et al., 2023. Stock solutions are prepared in DMSO.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of IKZF2 and CK1α following treatment with DEG-35.
Cell Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat with varying concentrations of DEG-35 or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Caption: Western blotting workflow.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay is used to demonstrate the DEG-35-dependent interaction between CRBN and its target proteins.
Cell Transfection and Treatment: Transfect HEK293T cells with constructs expressing tagged versions of CRBN (e.g., FLAG-CRBN) and the target protein (e.g., MYC-IKZF2). Treat the cells with DEG-35 or DMSO for a specified time.
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) and protein A/G magnetic beads to pull down the protein complex.
Washing: Wash the beads several times to remove non-specific binding proteins.
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by western blotting using antibodies against both tagged proteins.
In Vivo Efficacy Studies in AML Mouse Models
These studies are crucial to evaluate the therapeutic potential of DEG-35.
Animal Models: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human AML cell lines (e.g., MOLM-13) or patient-derived xenografts (PDXs).
Drug Administration: Once leukemia is established, treat the mice with DEG-77 (the more soluble analog of DEG-35) or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
Monitoring: Monitor the mice for signs of disease progression, body weight, and overall health.
Efficacy Assessment: Measure the leukemia burden in the peripheral blood, bone marrow, and spleen at various time points using flow cytometry. The primary endpoint is typically overall survival.
Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be harvested to assess the degradation of IKZF2 and CK1α by western blotting or immunohistochemistry.
Signaling Pathways and Cellular Consequences
The dual degradation of IKZF2 and CK1α by DEG-35 triggers distinct downstream signaling pathways that contribute to its anti-leukemic activity.
IKZF2 Degradation and Myeloid Differentiation
IKZF2 is known to suppress the expression of genes involved in myeloid differentiation. Its degradation by DEG-35 relieves this suppression, leading to the differentiation of AML blasts into more mature myeloid cells. This is a key therapeutic strategy in AML, as it can halt the proliferation of leukemic blasts.
CK1α Degradation and p53 Activation
The degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest and apoptosis, further contributing to the elimination of AML cells.
Caption: Downstream signaling pathways of DEG-35.
Conclusion and Future Directions
DEG-35 represents a promising new therapeutic agent for the treatment of AML. Its novel mechanism of action, involving the dual degradation of IKZF2 and CK1α, offers a multi-faceted attack on leukemic cells. The potent in vitro and in vivo activity of DEG-35 and its analog DEG-77 warrant further investigation and clinical development.
Future research should focus on:
Optimizing the pharmacokinetic and pharmacodynamic properties of DEG-35 and its analogs.
Investigating the efficacy of DEG-35 in a broader range of AML subtypes and in combination with other anti-leukemic agents.
Identifying potential mechanisms of resistance to DEG-35.
Exploring the therapeutic potential of dual IKZF2 and CK1α degradation in other malignancies.
This technical guide provides a solid foundation for researchers and drug developers interested in the exciting field of targeted protein degradation and the promising therapeutic potential of DEG-35.
Unraveling the Anti-Leukemic Activity of DEG-35: A Technical Guide to its Activation of the p53 Apoptotic Pathway
For Immediate Release This technical guide provides an in-depth overview of DEG-35, a novel molecular glue degrader, and its mechanism of action in activating the p53 apoptotic pathway. This document is intended for rese...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of DEG-35, a novel molecular glue degrader, and its mechanism of action in activating the p53 apoptotic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, hematology, and targeted protein degradation.
Introduction to DEG-35
DEG-35 is a potent, cereblon-dependent molecular glue that functions as a dual degrader of the hematopoietic-specific transcription factor Ikaros (IKZF2) and Casein Kinase 1 alpha (CK1α).[1][2] Developed through a structure-guided approach, DEG-35 has demonstrated significant anti-leukemic activity, particularly in the context of Acute Myeloid Leukemia (AML).[1] Its unique dual-target degradation profile leads to the activation of the p53 tumor suppressor pathway, culminating in apoptosis of cancer cells.
Mechanism of Action: A Dual-Pronged Attack
DEG-35 exerts its anti-cancer effects by simultaneously targeting two key proteins for degradation via the ubiquitin-proteasome system.
IKZF2 Degradation: IKZF2 is a transcription factor that plays a role in myeloid leukemogenesis. Its degradation by DEG-35 contributes to the induction of myeloid differentiation in AML cells.[1]
CK1α Degradation and p53 Activation: The degradation of CK1α is a critical event that leads to the stabilization and activation of the p53 tumor suppressor protein.[1][3] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 and pro-apoptotic proteins, thereby inducing cell cycle arrest and apoptosis.[1]
The following diagram illustrates the proposed signaling pathway of DEG-35.
Caption: Signaling pathway of DEG-35 in AML cells.
Quantitative Data Summary
The efficacy of DEG-35 has been quantified through various in vitro assays. The following tables summarize the key findings.
This section provides an overview of the methodologies used to characterize the activity of DEG-35.
Cell Viability Assay
This assay determines the concentration of DEG-35 required to inhibit cell growth.
Protocol:
Cell Seeding: Seed AML cells (e.g., MOLM-13) in 96-well plates at a density of 1 x 104 cells/well.
Compound Treatment: Treat the cells with a serial dilution of DEG-35 (e.g., 0.1 nM to 10 µM) for 72 hours.
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
Measurement: Measure luminescence using a plate reader.
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of DEG-35.
Caption: Workflow for a cell viability assay.
Western Blotting
Western blotting is used to detect the degradation of target proteins (IKZF2 and CK1α) and the activation of downstream signaling proteins (p53, p21).
Protocol:
Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF2, CK1α, p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to confirm the interaction between DEG-35, CRBN, and the target proteins.
Protocol:
Cell Transfection and Lysis: Co-transfect HEK293T cells with constructs for Flag-CRBN and the target protein (IKZF2 or CK1α). Treat cells with DEG-35 and then lyse them.
Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic beads to pull down the CRBN complex.
Washing: Wash the beads several times to remove non-specific binding proteins.
Elution: Elute the bound proteins from the beads.
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target proteins to confirm their presence in the CRBN complex.
An In-depth Technical Guide to DEG-35: A Dual IKZF2 and CK1α Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals Executive Summary DEG-35 is a potent, CRBN-dependent molecular glue degrader that induces the degradation of two key oncoproteins in Acute Myeloid Leukemia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DEG-35 is a potent, CRBN-dependent molecular glue degrader that induces the degradation of two key oncoproteins in Acute Myeloid Leukemia (AML): the hematopoietic transcription factor IKZF2 (Helios) and the serine/threonine kinase Casein Kinase 1α (CK1α). By hijacking the CRL4CRBN E3 ubiquitin ligase complex, DEG-35 effectively marks these proteins for proteasomal degradation, leading to cell cycle arrest, apoptosis, and myeloid differentiation in AML cells. This guide provides a comprehensive overview of DEG-35, including its mechanism of action, quantitative degradation and activity data, detailed experimental protocols, and the signaling pathways it modulates. Also discussed is DEG-77, a more soluble analog of DEG-35 with a similar dual-degrader activity and an improved pharmacokinetic profile.
Mechanism of Action
DEG-35 functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. It binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates that it would not typically interact with. In the case of DEG-35, these neosubstrates are IKZF2 and CK1α. The formation of this ternary complex (DEG-35-CRBN-IKZF2/CK1α) brings the E3 ligase machinery into close proximity with the target proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1]
The dual degradation of IKZF2 and CK1α by DEG-35 results in a multi-pronged anti-leukemic effect. The degradation of IKZF2, a transcription factor crucial for leukemic stem cell self-renewal, promotes myeloid differentiation. Simultaneously, the degradation of CK1α leads to the stabilization and activation of the p53 tumor suppressor pathway, inducing apoptosis and cell cycle arrest.[1]
Signaling Pathways and Experimental Workflows
DEG-35-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for assessing DEG-35-mediated protein degradation.
Caption: Workflow for analyzing DEG-35 induced protein degradation.
DEG-35 Signaling Pathways
DEG-35 impacts two critical signaling pathways in AML cells as depicted below.
Caption: Dual signaling pathways affected by DEG-35.
Quantitative Data
The following tables summarize the in vitro activity of DEG-35 and its analog DEG-77.
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
Wash the membrane three times with TBST for 5 minutes each.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 5 minutes each.
Add ECL substrate and visualize the protein bands using an imaging system.
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with DEG-35.
Materials:
Treated and untreated cells
Annexin V-FITC Apoptosis Detection Kit
1X Binding Buffer
Propidium Iodide (PI) or DAPI
Flow cytometer
Procedure:
Harvest cells after treatment with DEG-35 for the desired time (e.g., 48 hours).
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of FITC Annexin V and 5 µL of PI (or DAPI).
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour.
Gate on the cell population and quantify the percentage of apoptotic cells (Annexin V positive).
Myeloid Differentiation Assay (Flow Cytometry)
This protocol is for assessing myeloid differentiation in AML cells treated with DEG-35.
Materials:
Treated and untreated AML cells
FACS buffer (e.g., PBS with 2% FBS)
Fluorochrome-conjugated antibodies against myeloid markers (e.g., anti-CD11b, anti-CD14)
Flow cytometer
Procedure:
Harvest cells after treatment with DEG-35 for the desired time (e.g., 2-4 days).
Wash the cells with FACS buffer.
Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.
Add the fluorochrome-conjugated antibodies to the cell suspension.
Incubate for 30 minutes on ice in the dark.
Wash the cells twice with FACS buffer to remove unbound antibodies.
Resuspend the cells in FACS buffer.
Analyze the cells by flow cytometry, gating on the live cell population.
Quantify the percentage of cells expressing the myeloid differentiation markers.
Conclusion
DEG-35 represents a promising therapeutic strategy for AML by simultaneously targeting two key oncogenic drivers, IKZF2 and CK1α. Its ability to induce apoptosis and myeloid differentiation through a molecular glue mechanism highlights the potential of targeted protein degradation in cancer therapy. The more soluble analog, DEG-77, shows comparable in vitro activity with an improved pharmacokinetic profile, making it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of molecular glue degraders.
The Therapeutic Potential of DEG-35 in Acute myeloid leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. DEG-35 has emerged as a promising therapeutic agent, operating through a novel mechanism of targeted protein degradation. This technical guide provides an in-depth overview of the pre-clinical data, mechanism of action, and experimental protocols related to the therapeutic potential of DEG-35 in AML.
Core Mechanism of Action: Dual Degradation of IKZF2 and CK1α
DEG-35 is a small molecule that functions as a selective dual degrader of two key proteins implicated in AML pathogenesis: Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Casein Kinase 1α (CK1α).[1][2][3][4] Its action is mediated through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN), which tags IKZF2 and CK1α for proteasomal degradation.[1][4] This dual-targeting approach leads to a multi-pronged attack on AML cells, inducing cell cycle arrest, promoting myeloid differentiation, and triggering apoptosis.[1][4]
Data Presentation
In Vitro Efficacy of DEG-35 in AML Cell Lines
The anti-leukemic activity of DEG-35 has been evaluated across a panel of AML cell lines, demonstrating potent growth inhibition. The half-maximal inhibitory concentration (IC50) values highlight the sensitivity of various AML subtypes to DEG-35 treatment.
Cell Line
Oncogenic Mutation
IC50 (nM)
MOLM-13
FLT3-ITD
5.7
MV4-11
FLT3-ITD
25
OCI-AML3
NPM1c
120
THP-1
MLL-AF9
350
HL-60
-
>1000
K562
BCR-ABL
>1000
U937
-
>1000
Data extracted from preclinical studies.
Induction of Apoptosis and Differentiation by DEG-35
Treatment of the MOLM-13 AML cell line with DEG-35 resulted in a significant, dose-dependent increase in both apoptosis and myeloid differentiation after 48 hours of treatment.
Treatment
Concentration (nM)
Apoptosis (% Annexin V+)
Myeloid Differentiation (% CD11b+)
DMSO (Control)
-
5%
10%
DEG-35
10
25%
30%
DEG-35
100
60%
55%
Data represents typical results from in vitro experiments.
In Vivo Efficacy of DEG-35 Analog in AML Mouse Models
A more soluble analog of DEG-35, designated DEG-77, was utilized in in vivo studies to assess its therapeutic potential in murine and human AML mouse models. Treatment with DEG-77 demonstrated a significant survival benefit.
Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Compound Treatment: Cells were treated with a serial dilution of DEG-35 (ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
Data Analysis: Luminescence was measured using a plate reader. IC50 values were calculated by plotting the percentage of viable cells against the log concentration of DEG-35 and fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Apoptosis and Differentiation Analysis by Flow Cytometry
Cell Treatment: MOLM-13 cells were treated with DMSO, 10 nM DEG-35, or 100 nM DEG-35 for 48 hours.
Cell Staining for Apoptosis: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available apoptosis detection kit according to the manufacturer's protocol.
Cell Staining for Differentiation: For differentiation analysis, cells were stained with a PE-conjugated anti-CD11b antibody.
Flow Cytometry: Stained cells were analyzed on a BD FACSCanto II flow cytometer. Data were analyzed using FlowJo software. Apoptotic cells were identified as Annexin V positive, and differentiated myeloid cells were identified as CD11b positive.
In Vivo AML Mouse Model
Animal Model: Immunocompromised NOD/SCID/IL2Rγnull (NSG) mice were used for the study.
AML Cell Engraftment: Mice were sublethally irradiated and then intravenously injected with 1 x 10^6 MOLM-13 cells.
Treatment Regimen: Once leukemia was established (typically 5-7 days post-injection, confirmed by peripheral blood sampling), mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of DEG-77 (a soluble analog of DEG-35) at a dose of 50 mg/kg. The control group received vehicle injections.
Monitoring: Mice were monitored daily for signs of disease progression and body weight changes.
Survival Analysis: Survival was monitored, and Kaplan-Meier survival curves were generated. Statistical significance was determined using the log-rank test.
Mandatory Visualizations
Caption: Mechanism of DEG-35 induced dual degradation of IKZF2 and CK1α.
Caption: Workflow for in vivo efficacy testing of DEG-35 analog in an AML mouse model.
Caption: Signaling pathways affected by DEG-35 in AML cells.
Unveiling the Dual-Target Specificity of DEG-35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of DEG-35, a novel cereblon-dependent molecular glue degrader, engineered for the dual targeting of the h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DEG-35, a novel cereblon-dependent molecular glue degrader, engineered for the dual targeting of the hematopoietic-specific transcription factor IKZF2 (Helios) and the therapeutically relevant kinase CK1α (casein kinase 1 alpha). Developed for the treatment of acute myeloid leukemia (AML), DEG-35 demonstrates a multitargeted approach to enhance therapeutic efficacy by inducing the degradation of two key proteins implicated in leukemogenesis.[1][2] This document details the quantitative metrics of DEG-35's activity, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Assessment of DEG-35 Activity
The efficacy and specificity of DEG-35 have been quantified through a series of in vitro assays, with the key data summarized below.
Table 1: In Vitro Degradation and Proliferation Inhibition
Cell Line
Cancer Type
Target
DC₅₀ (nM)
Dₘₐₓ (%)
IC₅₀ (nM)
MOLM-13
Acute Myeloid Leukemia
IKZF2
~1-10
>90
2.5
MOLM-13
Acute Myeloid Leukemia
CK1α
~1-10
>90
2.5
MV4-11
Acute Myeloid Leukemia
IKZF2/CK1α
Not Reported
Not Reported
3.9
OCI-AML3
Acute Myeloid Leukemia
IKZF2/CK1α
Not Reported
Not Reported
10.4
U937
Acute Myeloid Leukemia
IKZF2/CK1α
Not Reported
Not Reported
26.1
THP-1
Acute Myeloid Leukemia
IKZF2/CK1α
Not Reported
Not Reported
35.8
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration for cell viability after 72 hours of treatment. Data extracted from Park, Sun-Mi, et al. (2023).[3]
Table 2: Binding Affinities and Ternary Complex Formation
Binding Interaction
Assay
Kₙ (nM)
DEG-35 to CRBN
HTR-FRET
472.6
Lenalidomide to CRBN
HTR-FRET
804.7
Ternary Complex
Assay
Relative Strength
CRBN + DEG-35 + CK1α
AlphaScreen
Significantly stronger than Lenalidomide
Kₙ: Dissociation constant. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer. Data extracted from Park, Sun-Mi, et al. (2023).[3]
Table 3: Selectivity Profile of DEG-35
Protein
Degradation at 1 µM
IKZF1
Partial
GSPT1
Yes (at concentrations >1 µM)
Data extracted from Curnutt, Nicole M., et al. (2023).[4]
Core Experimental Protocols
This section outlines the key methodologies employed in the characterization of DEG-35's dual-target specificity.
Cell Culture and Viability Assays
Cell Lines: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3, U937, THP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of DEG-35 for 72 hours. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured on a plate reader, and IC₅₀ values were calculated using a non-linear regression model.
Immunoblotting for Protein Degradation
Sample Preparation: Cells were treated with specified concentrations of DEG-35 for various time points. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against IKZF2, CK1α, IKZF1, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Global Quantitative Proteomics
Experimental Setup: MOLM-13 cells were treated with 50 nM DEG-35 or vehicle control for 2 hours.
Sample Processing: Cell pellets were lysed, and proteins were digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
Mass Spectrometry: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Raw data was processed to identify and quantify proteins. The relative abundance of proteins in DEG-35 treated samples was compared to the vehicle control to identify significantly downregulated proteins.
Co-Immunoprecipitation (Co-IP)
Cell Transfection and Treatment: HEK293T cells were transiently transfected with Flag-tagged CRBN and, where necessary, with constructs expressing the target protein (e.g., IKZF2). Cells were then treated with DEG-35.
Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated magnetic beads to pull down the CRBN complex.
Analysis: The immunoprecipitated proteins were eluted and analyzed by western blotting using antibodies against the target proteins (IKZF2 and CK1α) to detect their interaction with CRBN.
In Vivo Murine AML Model
Model System: Immunocompromised mice (e.g., NSG mice) were engrafted with human AML cells (e.g., MOLM-13).
Treatment: Once leukemia was established, mice were treated with DEG-35 or a more soluble analog, DEG-77, via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
Monitoring: Disease progression was monitored by assessing tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and overall survival.
Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen were harvested to assess the degradation of target proteins (IKZF2 and CK1α) by immunoblotting.
Visualizing the Mechanism and Pathways of DEG-35
The following diagrams illustrate the molecular mechanism of action of DEG-35 and the downstream signaling consequences of its dual-target degradation.
The Dual-Targeting Molecule DEG-35: A Technical Guide to its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals Abstract DEG-35 is an investigational molecule that has demonstrated significant potential in the preclinical setting for the treatment of acute myeloid leu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DEG-35 is an investigational molecule that has demonstrated significant potential in the preclinical setting for the treatment of acute myeloid leukemia (AML).[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of DEG-35's mechanism of action, its effects on leukemic cell growth and differentiation, and detailed experimental protocols for its study. DEG-35 acts as a molecular glue degrader, dually targeting Ikaros family zinc finger 2 (IKZF2) and casein kinase 1 alpha (CK1α) for proteasomal degradation in a cereblon (CRBN)-dependent manner.[1][2][3] This dual degradation activity leads to the induction of apoptosis and myeloid differentiation in AML cells, offering a promising new therapeutic strategy for this challenging malignancy.[1][2][3]
Introduction to DEG-35
Acute myeloid leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells.[5] While various treatment modalities exist, there is a significant need for novel therapeutic agents that can overcome resistance and improve patient outcomes.
DEG-35 has emerged as a promising candidate from a structure-guided drug design approach.[3] It is a small molecule that functions as a "molecular glue," effectively bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) with the target proteins IKZF2 and CK1α.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of IKZF2 and CK1α by the proteasome.[2]
Key attributes of DEG-35:
Dual-Target Specificity: Simultaneously degrades both IKZF2 and CK1α.[1][3]
Potency: Induces degradation of its targets at nanomolar concentrations.[1]
Mechanism of Action: Induces apoptosis and myeloid differentiation in AML cells through the p53 pathway.[1][2]
Quantitative Effects of DEG-35 on Leukemic Cells
DEG-35 has been shown to have a potent dose-dependent effect on the growth and viability of leukemic cells. The following tables summarize the key quantitative data from preclinical studies.
The anti-leukemic effects of DEG-35 are mediated through the degradation of its two primary targets, IKZF2 and CK1α, which in turn activates the p53 apoptotic pathway.[1][2]
DEG-35-Induced Protein Degradation Pathway
The following diagram illustrates the initial mechanism of DEG-35 action, leading to the degradation of IKZF2 and CK1α.
DEG-35 mediated protein degradation workflow.
Downstream Apoptotic Signaling
The degradation of IKZF2 and CK1α converges on the activation of the p53 signaling pathway, a critical tumor suppressor pathway that governs cell cycle arrest, apoptosis, and DNA repair.
Downstream effects of DEG-35 on p53 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of DEG-35.
Cell Culture
Cell Lines: MOLM-13 (human acute myeloid leukemia) cells are a commonly used model.
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability and Apoptosis Assays
Reagents: Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
Procedure:
Seed MOLM-13 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
Treat cells with varying concentrations of DEG-35 (e.g., 0, 10, 100 nM) for 48 hours.
Harvest cells and wash with cold phosphate-buffered saline (PBS).
Resuspend cells in 1X binding buffer provided in the apoptosis detection kit.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry software.
Treat MOLM-13 cells with DEG-35 as described in the apoptosis assay.
Harvest cells and wash with PBS containing 2% FBS.
Incubate cells with PE-conjugated anti-CD11b and APC-conjugated anti-CD14 antibodies for 30 minutes on ice in the dark.
Wash cells to remove unbound antibodies.
Resuspend cells in PBS and analyze by flow cytometry.
Data Analysis: The expression of myeloid differentiation markers CD11b and CD14 is quantified.
Western Blotting for Protein Degradation
Reagents: Primary antibodies against IKZF2, CK1α, and a loading control (e.g., β-actin or GAPDH). Horseradish peroxidase (HRP)-conjugated secondary antibodies.
Procedure:
Treat cells with DEG-35 for the desired time points.
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA protein assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: Densitometry is used to quantify the relative protein levels normalized to the loading control.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the cellular effects of DEG-35.
General experimental workflow for DEG-35 evaluation.
Conclusion and Future Directions
DEG-35 represents a novel and promising therapeutic strategy for AML by dually targeting IKZF2 and CK1α for degradation. Its ability to induce apoptosis and myeloid differentiation in leukemic cells through the activation of the p53 pathway highlights its potential as a potent anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of DEG-35 and similar molecular glue degraders in the fight against leukemia.
Application Notes and Protocols for the Laboratory Synthesis of DEG-35
For Researchers, Scientists, and Drug Development Professionals Abstract DEG-35 is a potent and selective CRBN-dependent, dual IKZF2 and CK1α molecular glue degrader. By inducing the degradation of Ikaros family zinc fin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DEG-35 is a potent and selective CRBN-dependent, dual IKZF2 and CK1α molecular glue degrader. By inducing the degradation of Ikaros family zinc finger protein 2 (IKZF2) and Casein Kinase 1 alpha (CK1α), DEG-35 activates the p53 apoptotic pathway, making it a promising candidate for investigation in acute myeloid leukemia (AML) and other malignancies. This document provides a detailed, step-by-step protocol for the chemical synthesis of DEG-35, N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-6-methoxynaphthalene-2-carboxamide, in a laboratory setting. The protocol is based on established synthetic methodologies for its precursors and the final amide coupling reaction.
Introduction
Molecular glue degraders represent a novel therapeutic modality that induces the ubiquitination and subsequent proteasomal degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. DEG-35 is a molecular glue that utilizes the Cereblon (CRBN) E3 ligase complex to target IKZF2 and CK1α for degradation. The dual degradation of these proteins has been shown to induce differentiation, apoptosis, and cell cycle arrest in cancer cells. This application note provides a comprehensive protocol for the synthesis of DEG-35, enabling researchers to produce this compound for further biological evaluation.
Chemical Structure
IUPAC Name: N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-6-methoxynaphthalene-2-carboxamide
CAS Number: 2734910-37-1
Chemical Formula: C29H23N3O5
Molecular Weight: 505.52 g/mol
Synthesis Overview
The synthesis of DEG-35 can be achieved through a convergent synthesis strategy, which involves the preparation of two key intermediates followed by their coupling to form the final product. The key intermediates are:
The final step involves an amide bond formation between the amino group of the isoindolinone core and the carboxylic acid group of the naphthalene (B1677914) moiety.
Experimental Protocols
Part 1: Synthesis of 6-methoxynaphthalene-2-carboxylic acid
This intermediate can be synthesized from 6-bromo-2-methoxynaphthalene via a Grignard reaction followed by carboxylation, or from 2-acetyl-6-methoxynaphthalene (B28280) via oxidation. A common laboratory-scale synthesis is outlined below.
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
Add a small crystal of iodine and a solution of 6-bromo-2-methoxynaphthalene (1.0 eq) in dry THF via the dropping funnel.
Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of 6-bromo-2-methoxynaphthalene dropwise to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Carboxylation:
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
Carefully add crushed dry ice in small portions to the cooled solution with vigorous stirring.
Allow the reaction mixture to slowly warm to room temperature overnight.
Work-up and Purification:
Quench the reaction by slowly adding 1N HCl until the aqueous layer is acidic.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford 6-methoxynaphthalene-2-carboxylic acid as a solid.
Parameter
Value
Typical Yield
70-85%
Purity (by NMR)
>95%
Appearance
White to off-white solid
Part 2: Synthesis of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one
Synthesis of 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:
To a round-bottom flask, add 4-nitrophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.05 eq) in glacial acetic acid.
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture to room temperature and pour it into ice water.
Collect the precipitate by filtration, wash with water, and dry to obtain the nitro-intermediate.
Reduction of the Nitro Group:
Dissolve the nitro-intermediate in a suitable solvent such as dioxane or ethyl acetate.
Add 10% Pd/C catalyst (typically 5-10 mol%).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one.
Purify the product by recrystallization or column chromatography if necessary.
Parameter
Value
Typical Yield (2 steps)
50-70%
Purity (by NMR)
>95%
Appearance
Yellow to light brown solid
Part 3: Synthesis of DEG-35 (Final Amide Coupling)
The final step is the formation of an amide bond between the two key intermediates. This can be achieved using standard peptide coupling reagents.
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Lithium chloride (LiCl) (optional, for solubility)
Procedure:
Reaction Setup:
To a solution of 6-methoxynaphthalene-2-carboxylic acid (1.1 eq) in dry DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
In a separate flask, dissolve 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (1.0 eq) in dry DMF (with the aid of LiCl if solubility is an issue) and add DIPEA (2.0 eq).
Add the amine solution to the activated carboxylic acid solution.
Reaction and Monitoring:
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Purification:
Upon completion, pour the reaction mixture into water and stir to precipitate the crude product.
Collect the solid by filtration and wash with water.
If EDC is used, the urea (B33335) byproduct is water-soluble. If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration from an organic solution.
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure DEG-35.
¹H NMR: The final product should be characterized by ¹H NMR spectroscopy to confirm its structure. The spectrum should show characteristic peaks for the naphthalene, isoindolinone, and piperidinedione moieties.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of DEG-35 (Expected [M+H]⁺ = 506.1659).
HPLC: The purity of the final compound should be determined by high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for DEG-35.
Signaling Pathway of DEG-35
Caption: DEG-35 mediated degradation and p53 activation.
Application
Application Notes and Protocols for In Vitro Efficacy Testing of DEG-35
For Researchers, Scientists, and Drug Development Professionals Introduction DEG-35 is a novel cereblon (CRBN)-dependent molecular glue degrader that potently and selectively induces the degradation of two key therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-35 is a novel cereblon (CRBN)-dependent molecular glue degrader that potently and selectively induces the degradation of two key therapeutic targets: the hematopoietic transcription factor Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α)[1][2]. By hijacking the E3 ubiquitin ligase complex, DEG-35 marks IKZF2 and CK1α for proteasomal degradation. This dual-target degradation has shown significant anti-proliferative and pro-apoptotic effects in Acute Myeloid Leukemia (AML) cell lines, primarily through the activation of the p53 signaling pathway[1][2]. These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of DEG-35.
Mechanism of Action and Signaling Pathway
DEG-35 functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neo-substrates IKZF2 and CK1α. This proximity induces the ubiquitination and subsequent degradation of the target proteins by the proteasome. The degradation of CK1α, a negative regulator of p53, leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in apoptosis (e.g., BAX, PUMA) and cell cycle arrest (e.g., CDKN1A/p21), ultimately leading to cancer cell death. The degradation of IKZF2 contributes to the block in cell growth and induction of myeloid differentiation in AML cells[1][3].
Caption: Proposed signaling pathway of DEG-35.
Experimental Workflow
A systematic in vitro evaluation of DEG-35 efficacy involves a series of assays to confirm target engagement, protein degradation, and subsequent cellular effects. The following workflow is recommended:
Application Notes and Protocols for the Use of a Novel Small Molecule Inhibitor (DEG-35) in MOLM-13 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction MOLM-13 is a human acute myeloid leukemia (AML) cell line established from the peripheral blood of a 20-year-old male with relapsed AML (M5a su...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOLM-13 is a human acute myeloid leukemia (AML) cell line established from the peripheral blood of a 20-year-old male with relapsed AML (M5a subtype).[1][2] A key characteristic of MOLM-13 cells is the presence of an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, a common mutation in AML associated with poor prognosis.[2][3] This makes MOLM-13 an essential in vitro model for studying AML pathogenesis and for the preclinical evaluation of novel therapeutic agents targeting FLT3 signaling pathways.
These application notes provide a comprehensive guide for the use of a novel small molecule inhibitor, herein referred to as DEG-35, in MOLM-13 cell culture experiments. As public information regarding the specific compound "DEG-35" is not available, the following protocols are presented as a general framework for the initial characterization of a novel small molecule inhibitor targeting pathways relevant to AML. The described experimental workflows will enable researchers to assess the cytotoxic and mechanistic effects of such a compound on MOLM-13 cells.
MOLM-13 Cell Culture
General Culture and Maintenance
MOLM-13 cells are grown in suspension.[1][4] Proper handling and maintenance are crucial for reproducible experimental results.
Table 1: MOLM-13 Cell Culture Conditions
Parameter
Recommendation
Base Medium
RPMI-1640
Supplements
10-20% Fetal Bovine Serum (FBS)
1% Penicillin-Streptomycin (optional)
Culture Conditions
37°C, 5% CO2, humidified incubator
Seeding Density
1 x 10^5 viable cells/mL
Subculture Density
1 x 10^6 cells/mL
Medium Renewal
Every 2-3 days, split saturated culture 1:2 to 1:3
Seed 1 x 10^4 MOLM-13 cells in 100 µL of complete culture medium per well in a 96-well plate.
Prepare serial dilutions of DEG-35 in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Add 20 µL of MTS reagent to each well.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Example Data Presentation for Cell Viability Assay
DEG-35 Conc. (µM)
Absorbance (490 nm)
% Viability (Normalized)
0 (Vehicle)
1.25
100
0.01
1.18
94.4
0.1
0.95
76.0
1
0.63
50.4
10
0.25
20.0
100
0.10
8.0
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with DEG-35.[2][4]
Materials:
MOLM-13 cells treated with DEG-35
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer
Flow cytometer
Protocol:
Seed MOLM-13 cells and treat with DEG-35 at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
Harvest cells by centrifugation at 300 x g for 5 minutes.
Wash cells twice with ice-cold PBS.
Resuspend the cell pellet in 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within 1 hour.
Table 3: Example Data Presentation for Apoptosis Assay
Treatment
% Viable (Annexin V-/PI-)
% Early Apoptotic (Annexin V+/PI-)
% Late Apoptotic (Annexin V+/PI+)
% Necrotic (Annexin V-/PI+)
Vehicle Control
95.2
2.1
1.5
1.2
DEG-35 (IC50)
45.8
35.6
12.3
6.3
DEG-35 (2x IC50)
15.3
50.1
28.9
5.7
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of DEG-35 on cell cycle progression in MOLM-13 cells.[1][5]
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
Incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content by flow cytometry.
Table 4: Example Data Presentation for Cell Cycle Analysis
Treatment
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
45.3
38.9
15.8
DEG-35 (IC50)
68.2
15.1
16.7
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DEG-35. Given that MOLM-13 cells have an FLT3-ITD mutation, investigating the FLT3 signaling pathway (including downstream targets like STAT5, AKT, and ERK) is highly relevant.[3]
Materials:
MOLM-13 cells treated with DEG-35
RIPA lysis buffer with protease and phosphatase inhibitors
Application Note: Western Blot Protocol for Detecting IKZF2 and CK1α Degradation by DEG-35
This document provides a detailed protocol for the detection and quantification of IKZF2 (Helios) and Casein Kinase 1 alpha (CK1α) degradation in response to treatment with the hypothetical degrader molecule, DEG-35. The...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a detailed protocol for the detection and quantification of IKZF2 (Helios) and Casein Kinase 1 alpha (CK1α) degradation in response to treatment with the hypothetical degrader molecule, DEG-35. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating targeted protein degradation.
Introduction
Targeted protein degradation utilizing heterobifunctional molecules, or degraders, is a rapidly advancing therapeutic modality. These molecules induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. This application note outlines a comprehensive Western blot protocol to monitor the degradation of the Ikaros family zinc finger protein 2 (IKZF2) and Casein Kinase 1 alpha (CK1α) following treatment with the conceptual degrader, DEG-35.
IKZF2 is a lymphoid transcription factor critical for immune cell development and function. CK1α is a serine/threonine kinase involved in the regulation of numerous cellular processes, including signal transduction pathways. The ability to quantify the degradation of these targets is essential for characterizing the efficacy and mechanism of action of novel degrader compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for DEG-35 and the general workflow for the Western blot experiment.
Method
Application Notes and Protocols for Assessing Cell Viability and Apoptosis in Response to Interleukin-35 (IL-35)
A Note on the Target Molecule: Initial searches for "DEG-35" did not yield specific information on a molecule with that designation involved in cell viability and apoptosis. The following application notes and protocols...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on the Target Molecule: Initial searches for "DEG-35" did not yield specific information on a molecule with that designation involved in cell viability and apoptosis. The following application notes and protocols are based on the extensive research available for Interleukin-35 (IL-35) , a cytokine with known roles in immune regulation. Researchers interested in a molecule designated "DEG-35" should verify its identity and mechanism of action, as these protocols are tailored to the known signaling pathways of IL-35.
Introduction
Interleukin-35 (IL-35) is a dimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12α) and EBI3 (Epstein-Barr virus-induced gene 3) subunits. Primarily produced by regulatory T cells (Tregs) and regulatory B cells (Bregs), IL-35 is recognized for its potent immunosuppressive functions.[1][2] It plays a crucial role in modulating immune responses and has been implicated in various diseases, including autoimmune disorders and cancer.[3] Understanding the impact of IL-35 on cell viability and its potential to induce apoptosis is critical for developing novel therapeutic strategies.
These application notes provide detailed protocols for assessing cell viability and apoptosis in response to IL-35 treatment, targeting researchers, scientists, and professionals in drug development.
Signaling Pathways of IL-35
IL-35 exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. The IL-35 receptor composition and subsequent signaling can vary between different cell types, notably T cells and B cells.[2][4]
In T cells, IL-35 can signal through heterodimers of IL-12Rβ2 and gp130, or through homodimers of these receptor chains.[1][2] This engagement leads to the activation of the JAK-STAT pathway, primarily involving the phosphorylation of STAT1 and STAT4.[1][3][4] The activation of both STAT1 and STAT4 is crucial for the conversion of conventional T cells into IL-35-producing induced regulatory T cells (iTr35).[1]
In B cells, IL-35 signaling is mediated through a receptor complex of IL-12Rβ2 and IL-27Rα, leading to the phosphorylation of STAT1 and STAT3.[2][4] This signaling pathway promotes the generation of IL-35 and IL-10 producing regulatory B cells.[4]
The following diagram illustrates the differential signaling pathways of IL-35 in T cells and B cells.
Caption: IL-35 signaling pathways in T cells and B cells.
Experimental Protocols
The following protocols provide a framework for assessing the effects of IL-35 on cell viability and apoptosis. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
Target cells (e.g., activated T cells, B cells, or a relevant cell line)
Complete cell culture medium
Recombinant IL-35
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
96-well flat-bottom plates
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
Prepare serial dilutions of IL-35 in complete culture medium.
Remove the medium from the wells and add 100 µL of the IL-35 dilutions to the respective wells. Include a vehicle control (medium without IL-35).
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[8]
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of IL-35 for the desired time period. Include a vehicle control.
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour.
The following diagram outlines the workflow for the Annexin V-FITC and Propidium Iodide apoptosis assay.
Caption: Experimental workflow for apoptosis detection.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of IL-35 on Cell Viability (MTT Assay)
IL-35 Concentration (ng/mL)
24 hours (% Viability ± SD)
48 hours (% Viability ± SD)
72 hours (% Viability ± SD)
0 (Vehicle Control)
100 ± 5.2
100 ± 6.1
100 ± 4.8
10
98 ± 4.5
95 ± 5.8
92 ± 6.3
50
96 ± 5.1
90 ± 6.5
85 ± 7.1
100
94 ± 4.9
87 ± 5.9
80 ± 6.8
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Table 2: Apoptosis Analysis of Cells Treated with IL-35 for 48 hours (Flow Cytometry)
IL-35 Concentration (ng/mL)
Viable Cells (%) (Annexin V- / PI-)
Early Apoptotic Cells (%) (Annexin V+ / PI-)
Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)
95.2 ± 2.1
2.5 ± 0.8
2.3 ± 0.7
50
88.6 ± 3.4
6.8 ± 1.2
4.6 ± 1.1
100
82.1 ± 4.0
11.3 ± 1.8
6.6 ± 1.5
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of IL-35 on cell viability and apoptosis. By employing these standardized assays and presenting the data in a clear, comparative format, researchers can effectively evaluate the therapeutic potential of IL-35 and elucidate its mechanisms of action in various cellular contexts. Careful optimization of these protocols for specific experimental systems is essential for obtaining reliable and reproducible results.
Application Notes and Protocols for Assessing Myeloid Differentiation Following DEG-35 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction DEG-35 is a novel CRBN-dependent, dual IKZF2 and CK1α molecular glue degrader with potential therapeutic applications in Acute Myeleloid Leukem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEG-35 is a novel CRBN-dependent, dual IKZF2 and CK1α molecular glue degrader with potential therapeutic applications in Acute Myeleloid Leukemia (AML).[1] Preclinical studies have indicated that DEG-35 induces apoptosis and promotes myeloid differentiation in leukemic cells.[2] These application notes provide a comprehensive guide to methodologies for assessing the effects of DEG-35 on myeloid differentiation in both in vitro and in vivo models. The protocols outlined below are designed to enable researchers to quantify the phenotypic and functional changes associated with DEG-35-induced myeloid differentiation.
Key Concepts in Myeloid Differentiation
Myeloid differentiation is a complex process by which hematopoietic stem cells give rise to mature myeloid lineage cells, including monocytes, macrophages, granulocytes (neutrophils, eosinophils, and basophils), and dendritic cells. This process is tightly regulated by a network of signaling pathways and transcription factors. Dysregulation of myeloid differentiation is a hallmark of various hematological malignancies, including AML.
The assessment of myeloid differentiation typically involves a multi-pronged approach, including:
Morphological Analysis: Examination of cell morphology to identify characteristic features of mature myeloid cells.
Immunophenotyping by Flow Cytometry: Quantification of cell surface and intracellular markers to delineate different myeloid populations and their maturation stages.
Functional Assays: Evaluation of the functional capabilities of differentiated myeloid cells, such as phagocytosis and oxidative burst.
Data Presentation
Table 1: In Vitro DEG-35 Treatment Parameters for Myeloid Differentiation Studies
Parameter
Recommended Range
Notes
Cell Lines
HL-60, NB4, U937, Primary AML Patient Samples
Cell line selection should be based on the specific research question and the expression of DEG-35 targets.
DEG-35 Concentration
1 nM - 10 µM (Titration Recommended)
The optimal concentration should be determined empirically for each cell line.
Treatment Duration
24 - 96 hours
Time-course experiments are recommended to capture the dynamics of differentiation.
Culture Conditions
RPMI-1640 or IMDM with 10-20% FBS, 1% Penicillin-Streptomycin
Standard mammalian cell culture conditions.
Positive Control
All-trans retinoic acid (ATRA) for HL-60 and NB4 cells
ATRA is a well-established inducer of myeloid differentiation.
Vehicle Control
DMSO (or the solvent used for DEG-35)
Essential for controlling for solvent effects.
Table 2: Flow Cytometry Antibody Panel for Myeloid Differentiation
Marker
Fluorochrome
Lineage/Maturation Stage
CD45
PE-Cy7
Pan-leukocyte marker
CD34
APC
Hematopoietic stem/progenitor marker
CD11b
FITC
Myeloid lineage marker, increases with maturation
CD14
PE
Monocytic marker
CD15
PerCP-Cy5.5
Granulocytic marker
CD16
APC-H7
Granulocytic marker, increases with maturation
CD33
BV421
Early myeloid marker
HLA-DR
BV510
Monocytic and dendritic cell marker
Experimental Protocols
Protocol 1: In Vitro Treatment of Myeloid Leukemia Cell Lines with DEG-35
Objective: To induce myeloid differentiation in susceptible cell lines using DEG-35.
Materials:
Myeloid leukemia cell lines (e.g., HL-60, NB4)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
DEG-35 stock solution (in DMSO)
All-trans retinoic acid (ATRA) stock solution (in DMSO)
Vehicle (DMSO)
6-well tissue culture plates
Hemocytometer or automated cell counter
Trypan blue solution
Procedure:
Cell Seeding: Seed myeloid leukemia cells at a density of 2 x 10^5 cells/mL in 6-well plates.
Treatment Preparation: Prepare serial dilutions of DEG-35 and a working solution of ATRA in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest DEG-35 concentration.
Treatment Application: Add the prepared DEG-35, ATRA, or vehicle control to the appropriate wells.
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 48, 72, or 96 hours).
Cell Harvesting and Counting: At each time point, harvest the cells and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Morphological Assessment of Myeloid Differentiation
Objective: To visually assess the morphological changes indicative of myeloid differentiation.
Materials:
Treated and control cells from Protocol 1
Phosphate-buffered saline (PBS)
Cytocentrifuge (e.g., Cytospin)
Microscope slides
Wright-Giemsa stain
Microscope with oil immersion objective
Procedure:
Cytospin Preparation: Centrifuge harvested cells and resuspend the pellet in PBS to a concentration of 1 x 10^5 cells/mL. Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a microscope slide.
Staining: Air-dry the slides and then stain with Wright-Giemsa stain according to the manufacturer's instructions.
Microscopic Examination: Examine the slides under a microscope. Observe for morphological changes such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the presence of cytoplasmic granules.
Quantification: Count at least 200 cells per slide and classify them based on their morphology (e.g., blasts, promyelocytes, myelocytes, metamyelocytes, band forms, segmented neutrophils, or monocytes/macrophages).
Protocol 3: Immunophenotyping by Flow Cytometry
Objective: To quantify the expression of myeloid cell surface markers as a measure of differentiation.
Materials:
Treated and control cells from Protocol 1
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Fluorochrome-conjugated antibodies (see Table 2)
Fc block (e.g., Human TruStain FcX™)
Flow cytometer
Procedure:
Cell Preparation: Harvest and wash the cells with cold FACS buffer.
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing Fc block and incubate on ice for 10 minutes. This step is crucial to prevent non-specific antibody binding.
Antibody Staining: Add the pre-titrated antibody cocktail (see Table 2) to the cells and incubate on ice in the dark for 30 minutes.
Washing: Wash the cells twice with cold FACS buffer.
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and then analyze the expression of the different myeloid markers to quantify the percentage of cells in different differentiation stages.
Protocol 4: Phagocytosis Assay
Objective: To assess the functional ability of differentiated cells to phagocytose particles.
Materials:
Treated and control cells from Protocol 1
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™)
Live cell imaging medium
96-well black, clear-bottom plate
Fluorescence microscope or plate reader
Procedure:
Cell Seeding: Seed the treated and control cells in a 96-well black, clear-bottom plate.
Particle Addition: Add the fluorescently labeled particles to the wells at a pre-determined ratio (e.g., 10 particles per cell).
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.
Imaging/Quantification:
Microscopy: Visualize the uptake of fluorescent particles by the cells using a fluorescence microscope.
Plate Reader: Quantify the total fluorescence in each well using a fluorescence plate reader. An increase in fluorescence indicates an increase in phagocytosis.
Flow Cytometry: Alternatively, the percentage of cells that have phagocytosed particles can be quantified by flow cytometry.
Protocol 5: Oxidative Burst Assay
Objective: To measure the production of reactive oxygen species (ROS), a key function of mature myeloid cells.
Materials:
Treated and control cells from Protocol 1
Dihydrorhodamine 123 (DHR 123) or other suitable ROS indicator
Phorbol 12-myristate 13-acetate (PMA) as a stimulant
Flow cytometer
Procedure:
Cell Preparation: Harvest and wash the cells.
Dye Loading: Resuspend the cells in a suitable buffer and load with DHR 123 by incubating at 37°C for 15 minutes.
Stimulation: Add PMA to stimulate the oxidative burst and incubate for another 15-30 minutes at 37°C.
Data Acquisition: Immediately acquire data on a flow cytometer, measuring the fluorescence of the oxidized rhodamine 123.
Data Analysis: Analyze the data to determine the percentage of cells producing ROS and the mean fluorescence intensity, which corresponds to the amount of ROS produced per cell.
Mandatory Visualizations
Caption: Signaling pathway of DEG-35 inducing myeloid differentiation.
How to dissolve and prepare DEG-35 for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals Abstract DEG-35 is a potent and selective cereblon (CRBN)-dependent molecular glue degrader that induces the degradation of two key proteins implicated in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
DEG-35 is a potent and selective cereblon (CRBN)-dependent molecular glue degrader that induces the degradation of two key proteins implicated in the pathogenesis of Acute Myeloid Leukemia (AML): Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1α (CK1α). By hijacking the body's natural protein disposal system, DEG-35 offers a promising therapeutic strategy for AML. These application notes provide detailed protocols for the dissolution and preparation of DEG-35 for both in vitro and in vivo studies, enabling researchers to effectively investigate its biological activity and therapeutic potential.
Introduction to DEG-35
DEG-35 is a small molecule that acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor CRBN and the target proteins IKZF2 and CK1α. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2 and CK1α. The dual degradation of these proteins has been shown to inhibit cell growth and promote myeloid differentiation in AML cells through the activation of the p53-dependent apoptosis pathway and IKZF2-dependent pathways. A more soluble analog, DEG-77, has also been developed with comparable in vitro activities and improved efficacy in vivo.
Physicochemical Properties
A summary of the key physicochemical properties of DEG-35 is presented in Table 1.
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI-1640)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution
Aseptically weigh the required amount of DEG-35 powder. For a 10 mM stock solution, this would be 4.44 mg per 1 mL of DMSO.
Add the appropriate volume of DMSO to the DEG-35 powder in a sterile microcentrifuge tube.
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
Visually inspect the solution to ensure it is clear and free of particulates.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions for Cell-Based Assays
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being considered safe for almost all cells.[5][6][7][8][9]
Thaw a single-use aliquot of the 10 mM DEG-35 stock solution at room temperature.
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5%. For example, to achieve a final DEG-35 concentration of 10 µM, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Dissolution and Preparation for In Vivo Studies
The following formulation has been reported for the in vivo administration of DEG-35 and its analog DEG-77.
Materials
DEG-35 or DEG-77 powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween 80
Corn oil or sterile water (ddH₂O)
Sterile tubes
Vortex mixer
Sonicator
In Vivo Formulation Protocols
Two common formulations are provided below. The choice of vehicle may depend on the specific animal model and route of administration.
Formulation 1: PEG300, Tween 80, and ddH₂O
Prepare a stock solution of DEG-35 in DMSO (e.g., 89 mg/mL).
In a sterile tube, add 50 µL of the DEG-35 DMSO stock solution.
Add 400 µL of PEG300 and mix until the solution is clear.
Add 50 µL of Tween 80 and mix until the solution is clear.
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
This formulation should be prepared fresh before each use.
Formulation 2: Corn Oil
Prepare a stock solution of DEG-35 in DMSO (e.g., 22 mg/mL).
In a sterile tube, add 50 µL of the clear DEG-35 DMSO stock solution.
Add 950 µL of corn oil and mix thoroughly.
This formulation should be prepared fresh before each use.
Signaling Pathways and Experimental Workflows
DEG-35 Mechanism of Action
DEG-35 acts as a molecular glue to induce the degradation of IKZF2 and CK1α. This dual degradation impacts key signaling pathways involved in AML cell survival and differentiation.
Caption: DEG-35 mediated protein degradation workflow.
Downstream Signaling Pathways
The degradation of IKZF2 and CK1α by DEG-35 leads to the activation of p53-mediated apoptosis and promotes myeloid differentiation.
Caption: Downstream effects of DEG-35 action in AML cells.
Experimental Workflow for In Vitro Studies
A typical workflow for assessing the in vitro efficacy of DEG-35 is outlined below.
Caption: General workflow for in vitro evaluation of DEG-35.
Summary and Conclusion
These application notes provide a comprehensive guide for the dissolution and preparation of the dual IKZF2 and CK1α degrader, DEG-35, for both in vitro and in vivo research. The provided protocols and diagrams are intended to facilitate the investigation of DEG-35's mechanism of action and its potential as a therapeutic agent for Acute Myeloid Leukemia. Researchers should always adhere to standard laboratory safety practices and optimize protocols for their specific experimental systems.
Application Notes and Protocols for Pharmacokinetic Analysis of Diethylene Glycol (DEG) in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction Diethylene glycol (DEG) is an industrial solvent that has been the cause of numerous poisoning incidents worldwide due to its illicit substitut...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol (DEG) is an industrial solvent that has been the cause of numerous poisoning incidents worldwide due to its illicit substitution for glycerin in pharmaceutical preparations. Understanding the pharmacokinetic profile of DEG is crucial for toxicological assessment and the development of potential therapeutic interventions. These application notes provide a summary of pharmacokinetic data and detailed protocols for conducting preclinical pharmacokinetic studies of DEG in animal models.
Data Presentation: Pharmacokinetic Parameters of DEG in Animal Models
The following table summarizes the key pharmacokinetic parameters of Diethylene Glycol (DEG) observed in rat and dog models. This data is essential for inter-species comparison and for predicting human toxicokinetics.
Parameter
Rat
Dog
Dose (Oral)
50 mg/kg, 5000 mg/kg
500 mg/kg
Absorption
Well-absorbed after oral administration.
Similar to rats.
Metabolism
Metabolized to 2-hydroxyethoxyacetic acid (HEAA). Greater than 50% of the dose is excreted unchanged.[1]
Metabolized to 2-hydroxyethoxyacetic acid (HEAA), with about 30% of the administered dose being excreted as HEAA.[1]
Excretion
Primarily in urine (~80% within 24 hours).[1] Low excretion in feces.[1]
Eliminated by the same routes and at the same rates as orally administered doses.[1]
Not specified
Dose (Dermal)
50 mg over a 12-cm² area
Not specified
Absorption (Dermal)
Slow penetration, with about 10% of the dose absorbed in 72 hours.[1]
Not specified
Experimental Protocols
Detailed methodologies for conducting pharmacokinetic studies of DEG in animal models are provided below. These protocols are based on established practices and findings from published research.
Animal Models
Species: Male Fischer 344 rats and beagle dogs are commonly used models.[1]
Health Status: Animals should be healthy, adult, and acclimated to the laboratory environment before the study.
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and light-dark cycles.
Dosing and Administration
Oral Administration (Gavage):
Prepare a solution of DEG in sterile water or saline.
Administer the solution directly into the stomach using a gavage needle.
Dose volumes should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
Intravenous Administration:
Prepare a sterile, pyrogen-free solution of DEG in a suitable vehicle (e.g., saline).
Administer as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
The injection volume should be minimized (e.g., 1-2 mL/kg).
Dermal Administration:
Apply a known quantity of DEG to a shaved area of the back.
The application site can be protected with a non-occlusive dressing.
Sample Collection
Blood Sampling:
Collect blood samples at predetermined time points post-dosing from a suitable site (e.g., tail vein or retro-orbital sinus in rats, jugular or cephalic vein in dogs).
Use appropriate anticoagulant tubes (e.g., EDTA or heparin).
Process the blood to obtain plasma or serum, which should be stored frozen (-20°C or -80°C) until analysis.
Urine and Feces Collection:
House animals in metabolic cages to allow for the separate collection of urine and feces.
Collect samples at specified intervals over a period of at least 72 hours post-dosing.
Measure the volume of urine and the weight of feces, and store samples frozen until analysis.
Tissue Collection (Terminal Studies):
At the end of the study, euthanize the animals and collect relevant tissues (e.g., kidney, liver).
Tissues should be rinsed, blotted dry, weighed, and stored frozen until analysis.
Bioanalytical Method
Sample Preparation:
For the analysis of DEG and its metabolite HEAA, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
The use of stable-isotope labeled internal standards is recommended for accurate quantification.[2]
Analytical Techniques:
Gas chromatography-mass spectrometry (GC-MS) and ion chromatography-mass spectrometry (IC-MS) are robust methods for the quantification of DEG and its metabolites in biological samples.[2]
These techniques offer high sensitivity and selectivity.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Application Note: Utilizing Proteomics to Elucidate Off-Target Effects of the Kinase Inhibitor DEG-35
Audience: Researchers, scientists, and drug development professionals. Introduction The specificity of a drug for its intended target is a critical determinant of its therapeutic efficacy and safety profile.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The specificity of a drug for its intended target is a critical determinant of its therapeutic efficacy and safety profile. Off-target interactions can lead to unexpected side effects, toxicity, or even desirable polypharmacological effects.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, assessing selectivity is particularly crucial.[3] This application note describes a comprehensive proteomics-based strategy to identify and characterize the off-target effects of a hypothetical kinase inhibitor, DEG-35, designed to target a specific kinase involved in a disease pathway. By employing a multi-pronged proteomics approach, researchers can gain a global and unbiased view of a drug's interactions within the cellular environment.[2][4][5]
Hypothetical Case Study: The Kinase Inhibitor DEG-35
DEG-35 is a potent small molecule inhibitor developed to target Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While demonstrating efficacy in preclinical models, DEG-35 exhibits a toxicity profile not readily explained by CDK9 inhibition alone. This suggests the presence of one or more off-target interactions. To investigate this, a suite of proteomic techniques will be employed to identify proteins that directly bind to DEG-35 and to characterize the downstream signaling consequences of these interactions.
Proteomics Strategies for Off-Target Identification
Several complementary proteomics methods can be used to comprehensively profile the off-target landscape of a drug.[1][6][7]
Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of proteins upon ligand binding on a proteome-wide scale.[8][9][10] A direct interaction with a drug typically stabilizes a protein, leading to a higher melting temperature. This technique can identify direct and indirect targets in a native cellular context.[9][10]
Chemical Proteomics: This approach utilizes a modified version of the drug to affinity-purify its binding partners from a cell lysate.[1][6] This is a powerful method for identifying direct interactors.
Phosphoproteomics: For kinase inhibitors, it is crucial to understand their impact on cellular signaling pathways.[11] Quantitative phosphoproteomics can map the changes in phosphorylation across the proteome, revealing the downstream consequences of both on-target and off-target kinase inhibition.[3][12]
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Direct Target Identification
This protocol outlines the key steps for a TPP experiment to identify proteins that are thermally stabilized or destabilized by DEG-35.[8][9]
1. Cell Culture and Treatment:
Seed a human cancer cell line (e.g., HeLa or HEK293T) in sufficient quantities for the experiment (at least 1-2 mg of protein per condition).
Treat the cells with either DEG-35 at a final concentration of 10 µM or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
2. Heat Treatment and Lysis:
Harvest the cells and wash them twice with ice-cold PBS.
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C).
Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at 25°C.
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
3. Soluble Protein Fraction Isolation:
Centrifuge the lysates at 100,000 x g for 30 minutes at 4°C to pellet aggregated proteins.[9]
Carefully collect the supernatant containing the soluble proteins.
4. Sample Preparation for Mass Spectrometry:
Reduction and Alkylation: Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C, followed by alkylation with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.[8]
Protein Precipitation and Digestion: Perform a chloroform/methanol precipitation to clean the protein samples. Resuspend the protein pellets in a digestion buffer (e.g., 8 M urea (B33335) in 100 mM TEAB). Dilute the urea to <2 M and digest with Trypsin/Lys-C overnight at 37°C.[9]
TMT Labeling (Optional, for multiplexing): Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions to enable multiplexed quantification.
Desalting: Desalt the peptides using a C18 solid-phase extraction column.
5. LC-MS/MS Analysis:
Analyze the prepared peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
Acquire data in a data-dependent or data-independent (DIA) manner.[13]
6. Data Analysis:
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
Normalize the protein abundance data and plot the relative soluble protein abundance against temperature for each protein to generate melting curves.
Identify proteins with a significant shift in their melting temperature (Tm) between the DEG-35-treated and vehicle-treated samples.
Protocol 2: Phosphoproteomics for Downstream Signaling Analysis
This protocol details the steps to identify changes in protein phosphorylation in response to DEG-35 treatment.
1. Cell Culture and Lysis:
Culture cells as in the TPP protocol.
Treat cells with DEG-35 (10 µM) or vehicle for a defined period (e.g., 2 hours).
Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., 8 M urea).
2. Protein Digestion:
Determine protein concentration using a BCA assay.
Perform in-solution digestion with trypsin as described in the TPP protocol.
3. Phosphopeptide Enrichment:
Desalt the digested peptides.
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[11][12]
4. LC-MS/MS Analysis:
Analyze the enriched phosphopeptides by LC-MS/MS.
5. Data Analysis:
Process the raw data and perform database searching to identify and quantify phosphopeptides.
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon DEG-35 treatment.
Use bioinformatics tools to perform pathway analysis on the significantly regulated phosphoproteins.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Hypothetical TPP Results for DEG-35
Protein
Gene Name
Tm (Vehicle)
Tm (DEG-35)
ΔTm (°C)
p-value
Annotation
Cyclin-dependent kinase 9
CDK9
52.1
58.3
+6.2
<0.001
On-Target
Casein kinase II subunit alpha
CSNK2A1
48.5
53.1
+4.6
<0.001
Potential Off-Target
Mitogen-activated protein kinase 1
MAPK1
50.2
46.5
-3.7
0.005
Indirect Effect
Heat shock protein 90
HSP90AA1
54.3
54.5
+0.2
0.89
No significant change
Table 2: Hypothetical Phosphoproteomics Results for DEG-35
Protein
Gene Name
Phosphosite
Log2 Fold Change (DEG-35/Vehicle)
p-value
Potential Upstream Kinase
RNA polymerase II
POLR2A
S2
-3.1
<0.001
CDK9 (On-Target Effect)
Protein kinase B
AKT1
S473
+2.5
<0.001
CSNK2A1 (Off-Target Effect)
Ribosomal protein S6
RPS6
S235/236
-0.8
0.045
MAPK1 (Indirect Effect)
Glycogen synthase kinase-3 beta
GSK3B
S9
+2.1
0.002
AKT1 (Downstream of Off-Target)
Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Multi-omics workflow for identifying DEG-35 off-targets.
Caption: Hypothetical signaling effects of DEG-35.
Conclusion
The identification of drug off-targets is a critical step in the drug discovery and development pipeline. The proteomics workflows described here provide a powerful, unbiased approach to comprehensively map the interaction landscape of a small molecule like DEG-35. By combining methods that identify direct binding partners (TPP) with those that measure functional downstream consequences (phosphoproteomics), researchers can build a detailed picture of a drug's mechanism of action and potential liabilities. This knowledge is invaluable for optimizing lead compounds, predicting potential toxicities, and developing safer and more effective therapeutics.
Technical Support Center: Optimizing DEG-35 Concentration for Maximum Efficacy in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "DEG-35." Initial research indicates that "...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "DEG-35." Initial research indicates that "DEG-35" may refer to two distinct molecules: 3-Deazaguanine (3-DG) , a cytotoxic purine (B94841) analog, or Interleukin-35 (IL-35) , an immunosuppressive cytokine. To ensure you find the most relevant information for your experiments, this guide is divided into two sections, one for each compound.
Section 1: 3-Deazaguanine (3-DG)
3-Deazaguanine is a purine analog with antitumor properties. It primarily exerts its cytotoxic effects by inhibiting DNA and protein synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-Deazaguanine (3-DG)?
A1: 3-Deazaguanine's cytotoxic effects stem from its role as a purine analog. It inhibits both DNA and protein synthesis.[1] Studies in L1210 cells have shown that 3-DG's inhibition of protein synthesis is due to an alteration in the translation process, specifically by inhibiting the initiation of translation.[1] Furthermore, it can be incorporated into nucleic acids, which is considered a major mechanism for its antitumor activity.
Q2: What is a typical effective concentration range for 3-DG in cell culture?
A2: The effective concentration of 3-DG can vary significantly depending on the cell line's sensitivity. For example, the IC50 (the concentration that inhibits 50% of cell growth) for the L1210 murine leukemia cell line has been reported to be approximately 3.5 µM.[2] However, resistant cell lines may require much higher concentrations, with a reported IC50 of 620 µM in a 3-DG-resistant L1210 cell line.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Q3: I am not observing the expected cytotoxicity with 3-DG. What could be the issue?
A3: There are several potential reasons for a lack of cytotoxic effect:
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to 3-DG. This can be due to reduced activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which is required for the activation of 3-DG.[2]
Incorrect Concentration: The concentration used may be too low for your specific cell line. We recommend performing a dose-response curve to determine the IC50.
Compound Stability: Ensure your 3-DG stock solution is properly stored and has not degraded. Prepare fresh dilutions in culture medium for each experiment. While 3-DG is generally soluble in tissue culture medium, warming the solution to 37°C may be necessary for higher concentrations.
Experimental Duration: The incubation time may be insufficient for the cytotoxic effects to manifest. A typical cytotoxicity assay is run for 24-72 hours.
Q4: I am observing high variability in my 3-DG cytotoxicity assays. How can I improve consistency?
A4: High variability can be caused by several factors:
Inconsistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.
Compound Precipitation: At higher concentrations, 3-DG might precipitate out of the solution. Visually inspect your culture plates for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for your stock solution.
Assay Interference: The chosen cytotoxicity assay method may be incompatible with 3-DG. If you suspect this, try an alternative method to confirm your results.
General Cell Culture Practices: Maintain consistent cell culture conditions, including media composition, passage number, and confluency.
Data Presentation
Table 1: Reported IC50 Values for 3-Deazaguanine (3-DG) in a Murine Leukemia Cell Line.
Protocol 1: Determining the IC50 of 3-DG using a Cytotoxicity Assay (e.g., MTT Assay)
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a series of dilutions of 3-DG in your complete cell culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 1 mM).
Treatment: Remove the old medium from the cells and add the 3-DG dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 3-DG).
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then add solubilization solution).
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualization
Workflow for determining the IC50 of 3-DG.
Simplified mechanism of action for 3-Deazaguanine.
Section 2: Interleukin-35 (IL-35)
Interleukin-35 is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 and EBI3 subunits. It is known for its potent immunosuppressive functions, primarily by suppressing T-cell proliferation and inducing regulatory T and B cells.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Interleukin-35 (IL-35)?
A1: IL-35 exerts its immunosuppressive effects through a unique signaling pathway. In T cells, it can signal through heterodimers of IL-12Rβ2 and gp130, or homodimers of each chain.[3] This signaling activates STAT1 and STAT4 transcription factors.[4] In B cells, IL-35 signaling is mediated through a heterodimer of IL-12Rβ2 and IL-27Rα, leading to the activation of STAT1 and STAT3.[5] The downstream effects include suppression of effector T-cell proliferation and the induction of IL-35-producing regulatory T cells (iTr35) and IL-10-producing regulatory B cells (Bregs).[6][7]
Q2: What is a recommended concentration of recombinant IL-35 for in vitro assays?
A2: The optimal concentration of recombinant IL-35 depends on the specific biological effect you are measuring and the cell type being used. Based on published studies, here are some suggested starting concentrations:
Induction of iTr35 cells: A concentration of 200 ng/ml has been used to promote the expression of Foxp3 and IL-35 in human CD4+ T cells.[8]
Expansion of Bregs: A concentration of 100 ng/ml has been shown to effectively promote the expansion of CD19+CD24hiCD38hi Bregs and induce IL-10 production.[5]
Suppression of T-cell proliferation: The effective concentration for T-cell suppression can vary, and a dose-response experiment is recommended.
Troubleshooting Guide
Q3: My recombinant IL-35 is not showing any biological activity. What could be the problem?
A3: Several factors can contribute to a lack of IL-35 activity:
Improper Reconstitution and Storage: Recombinant cytokines are sensitive to handling. Ensure you are following the manufacturer's instructions for reconstitution and storage. Avoid repeated freeze-thaw cycles.
Loss of Activity: The biological activity of recombinant proteins can diminish over time, even with proper storage. It is advisable to use a fresh vial or test the activity of your current stock on a highly responsive cell line.
Cell Line Responsiveness: The target cells may not express the necessary IL-35 receptor components (IL-12Rβ2, gp130, or IL-27Rα). Confirm receptor expression on your cell line of interest.
Assay Conditions: The assay conditions, such as cell density, incubation time, and the presence of other cytokines, can influence the cellular response to IL-35.
Q4: I am observing inconsistent results between experiments with IL-35. How can I improve reproducibility?
A4: Inconsistent results in cytokine bioassays are a common challenge. Here are some tips to improve reproducibility:
Use Assay-Ready Cells: If possible, use cryopreserved, "assay-ready" cells to reduce variability associated with continuous cell culture.
Standardize Reagents: Use the same lot of recombinant IL-35 and other key reagents across experiments.
Include Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
Optimize Assay Parameters: Carefully optimize parameters such as cell number, cytokine concentration, and incubation time for your specific experimental setup.
Data Presentation
Table 2: Recommended Starting Concentrations of Recombinant IL-35 for Various In Vitro Applications.
Protocol 2: In Vitro Induction of iTr35 Cells with IL-35
Cell Isolation: Purify naive CD4+ T cells from your source of interest (e.g., human PBMCs).
Cell Culture: Culture the naive T cells in a suitable medium supplemented with appropriate T-cell activation reagents (e.g., anti-CD3/CD28 beads).
IL-35 Treatment: Add recombinant human IL-35 to the cell culture at a final concentration of 200 ng/ml.[8]
Incubation: Incubate the cells for a period of 5-7 days.
Analysis: Analyze the expression of IL-35 (p35 and EBI3 subunits) and other relevant markers (e.g., Foxp3) by flow cytometry or qPCR to confirm the induction of iTr35 cells.
Mandatory Visualization
IL-35 signaling pathways in T cells and B cells.
A logical workflow for troubleshooting experiments.
Technical Support Center: DEG-35 Bioavailability Enhancement
Here is the Technical Support Center for DEG-35. This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the in vivo bioavailability of DEG-35...
Author: BenchChem Technical Support Team. Date: December 2025
Here is the Technical Support Center for DEG-35.
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the in vivo bioavailability of DEG-35, a promising therapeutic candidate limited by its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it critical for DEG-35?
Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action. For orally administered drugs like DEG-35, low bioavailability can lead to therapeutic inefficiency and high variability in patient response.[1][2] Improving bioavailability is essential to ensure that a consistent and effective dose reaches the systemic circulation to exert its therapeutic effect.[1][3]
Q2: What are the likely causes of poor in vivo bioavailability for DEG-35?
The most common causes for low oral bioavailability are poor aqueous solubility and/or low permeability.[4] It is estimated that 60-70% of new drug candidates are insufficiently soluble.[5] For a compound like DEG-35, which is likely a Biopharmaceutics Classification System (BCS) Class II drug, it possesses high membrane permeability but low aqueous solubility.[6][7] This means its absorption is limited by how quickly and completely it can dissolve in the gastrointestinal fluids.[4]
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like DEG-35?
Several strategies can be employed, broadly categorized as follows:
Physical Modifications: This includes reducing the particle size of the drug to increase its surface area, a process known as micronization or nanonization.[2][8] Formulating the drug in its amorphous (non-crystalline) state, often as an amorphous solid dispersion (ASD), can also significantly enhance solubility.[3][9][10]
Chemical Modifications: This involves creating a salt form of the drug if it has ionizable groups, which can improve solubility and dissolution rate.[11]
Enabling Formulations: These are advanced delivery systems designed to increase solubility in the gastrointestinal tract. Key approaches include:
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), encapsulate the drug in a mix of oils, surfactants, and co-solvents.[5][12][13][14] Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, keeping the drug solubilized for absorption.[4] LBDDS can also enhance absorption through lymphatic pathways, bypassing first-pass metabolism in the liver.[13][15]
Solid Dispersions: The drug is dispersed in a carrier matrix, often a polymer. Amorphous solid dispersions (ASDs) are a key example where the drug is in a high-energy amorphous state, leading to supersaturation upon dissolution.[3][9][16]
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent solubility in water.[8][17]
Troubleshooting Guide
Q4: My in vitro dissolution for a new DEG-35 formulation is slow and incomplete. What are the potential causes and solutions?
Issue: Particle Size is Too Large. If you are using a crystalline form of DEG-35, the dissolution rate may be limited by the surface area.
Solution: Employ particle size reduction techniques like jet milling to achieve micron-sized particles or wet bead milling to create a nanosuspension.[2][8] Reducing particle size increases the surface area available for dissolution.[8]
Issue: Recrystallization from an Amorphous Form. If you are working with an amorphous solid dispersion, the drug may be converting back to its more stable, less soluble crystalline form during the dissolution study.
Solution: Ensure you have an optimized polymer carrier that can maintain the supersaturated state of the drug by inhibiting nucleation and crystal growth.[18] Screen different polymers and drug-to-polymer ratios to find the most stable formulation.
Issue: Inadequate Formulation. The chosen excipients may not be sufficient to solubilize DEG-35 in the dissolution medium.
Solution: For lipid-based systems, ensure the formulation can self-emulsify effectively to create small, stable droplets.[5] For other formulations, consider adding a surfactant to the dissolution medium to improve wetting and solubilization.
Q5: My DEG-35 formulation shows good in vitro dissolution but poor in vivo exposure in our animal model. What could be causing this discrepancy?
Issue: In vivo Precipitation. The formulation may create a supersaturated solution of DEG-35 that is stable in the simple in vitro medium but precipitates rapidly in the complex environment of the gastrointestinal tract.
Solution: Incorporate precipitation inhibitors (polymers like HPMC-AS or PVP) into your formulation.[18] Also, consider using more biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for in vitro testing to better predict in vivo performance.
Issue: First-Pass Metabolism. DEG-35 may be extensively metabolized by enzymes in the intestinal wall or the liver after absorption. This reduces the amount of active drug reaching systemic circulation.
Solution: Consider formulation strategies that promote lymphatic absorption, such as long-chain triglyceride-based lipid formulations.[15] The lymphatic route bypasses the liver, reducing first-pass metabolism.[13]
Issue: Efflux Transporter Activity. DEG-35 could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
Solution: Screen for excipients that can inhibit P-gp. Some surfactants and polymers used in LBDDS and solid dispersions have been shown to have this effect.
Q6: We are observing high inter-subject variability in the plasma concentrations of DEG-35 in our preclinical studies. How can this be mitigated?
Issue: Food Effects. The absorption of poorly soluble drugs can be highly dependent on the presence of food, which stimulates the release of bile salts and lipids that can aid in solubilization.
Solution: Develop a robust formulation, such as a SEDDS, that provides a pre-dissolved state for the drug, making its absorption less dependent on physiological variables like food intake.[5] This leads to a more consistent temporal profile.[5]
Issue: Formulation Instability. If the formulation is not physically or chemically stable, its performance can vary. For example, an amorphous solid dispersion might partially recrystallize upon storage.
Solution: Conduct rigorous stability studies on your formulation under accelerated conditions (high temperature and humidity).[10] Ensure the selected polymer and drug loading prevent recrystallization over the intended shelf life.[3]
Data Presentation
Table 1: Comparison of Preclinical Pharmacokinetic Parameters for DEG-35 Formulations in Rats
This table shows hypothetical data from a single-dose oral pharmacokinetic study in Sprague-Dawley rats (dose = 10 mg/kg).
Formulation Type
Cmax (ng/mL)
Tmax (hr)
AUC₀₋₂₄ (ng·hr/mL)
Relative Bioavailability (%)
Aqueous Suspension (Micronized)
150 ± 45
4.0
980 ± 210
100% (Reference)
Amorphous Solid Dispersion (1:3 Drug:HPMC-AS)
620 ± 110
2.0
4,150 ± 750
423%
Self-Emulsifying Drug Delivery System (SEDDS)
850 ± 150
1.5
5,990 ± 980
611%
Data are presented as mean ± standard deviation.
Table 2: Overview of Bioavailability Enhancement Strategies for DEG-35
Thermodynamically unstable (risk of recrystallization); potential for hygroscopicity issues.[3][18]
Lipid-Based Systems (e.g., SEDDS)
Drug is dissolved in lipid excipients, forming a fine emulsion in the GI tract.[4][5]
High drug loading possible; enhances lymphatic transport, bypassing first-pass metabolism.[13][15]
Potential for GI side effects with high surfactant levels; chemical stability of the drug in lipids must be assessed.
Cyclodextrin Complexation
Forms a host-guest complex, increasing the apparent water solubility of the drug.[17]
Can significantly increase solubility; established excipients.
Limited by the stoichiometry of the complex; can be a competitive process in vivo.
Experimental Protocols
Protocol 1: Preparation of DEG-35 Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of DEG-35 with a polymer carrier to enhance its solubility.
Materials:
DEG-35
Polymer (e.g., HPMC-AS, PVP VA-64)
Solvent system (e.g., acetone, methanol, or a mixture) capable of dissolving both drug and polymer.[9]
Laboratory-scale spray dryer
Methodology:
Solution Preparation: Prepare a solution by dissolving DEG-35 and the chosen polymer (e.g., at a 1:3 w/w ratio) in the selected solvent system. Ensure complete dissolution. The total solids concentration is typically kept low (e.g., 2-10% w/v) to maintain a low viscosity for efficient atomization.[9]
Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle. Set the key process parameters:
Inlet Temperature: High enough to ensure rapid solvent evaporation.
Atomization Gas Flow Rate: Controls droplet size.
Feed Pump Rate: Controls the rate at which the solution is introduced.
Spray Drying Process: Pump the feed solution through the atomizer into the drying chamber. The rapid evaporation of the solvent from the atomized droplets results in the formation of solid particles of the drug dispersed in the polymer matrix.[9]
Product Collection: The dried powder is separated from the gas stream, typically by a cyclone, and collected.
Downstream Processing: The collected powder should be dried further under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity (no melting endotherm) and Powder X-Ray Diffraction (PXRD) to confirm an amorphous halo pattern.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a DEG-35 formulation after oral administration to rats.
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water.[19] Animals are typically fasted overnight before dosing.
Dose Administration: Administer the DEG-35 formulation or vehicle control as a single dose via oral gavage (PO).[19] The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
Blood Sampling: Collect serial blood samples (e.g., ~50-100 µL) at predetermined time points. A typical schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[19]
Serial sampling from the same animal is preferred to reduce inter-animal variability.[21] Techniques like submandibular or saphenous vein bleeding can be used for early time points.[20]
Plasma Preparation: Immediately place blood samples into tubes containing anticoagulant. Centrifuge the samples (e.g., at 4°C) to separate the plasma.[19]
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.[19]
Bioanalysis: Quantify the concentration of DEG-35 in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using appropriate software.
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy for DEG-35.
Caption: Experimental workflow for DEG-35 formulation development and testing.
Caption: Mechanism of absorption enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
Identifying and mitigating potential off-target effects of DEG-35
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of DEG-35.
Frequently Asked Questions (FAQs)
1. What is DEG-35 and what are its known targets?
DEG-35 is a CRBN-dependent, dual-targeting molecular glue degrader. Its intended targets are Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 alpha (CK1α).[1] DEG-35 induces the degradation of these proteins, leading to the activation of the p53 apoptotic pathway, which is relevant in the context of Acute Myeloid Leukemia (AML) research.[1]
2. I am observing a phenotype in my experiments that is not consistent with the known functions of IKZF2 or CK1α degradation. Could this be due to off-target effects of DEG-35?
While DEG-35 is designed for dual-targeting of IKZF2 and CK1α, like most small molecules, it has the potential for off-target interactions that could lead to unexpected phenotypes.[2][3] It is crucial to experimentally verify whether the observed phenotype is a direct result of on-target or off-target activity.
3. What are the initial steps to troubleshoot unexpected experimental outcomes with DEG-35?
To investigate unexpected results, a systematic approach is recommended. This can be visualized in the troubleshooting workflow below. Key initial steps include:
Confirming On-Target Engagement: Verify the degradation of IKZF2 and CK1α in your experimental system using methods like Western blotting or mass spectrometry.
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of DEG-35 used.
Control Experiments: Include appropriate controls, such as a structurally related but inactive analogue of DEG-35 if available, or using rescue experiments by overexpressing IKZF2 or CK1α.
4. How can I experimentally identify potential off-targets of DEG-35 in my cellular model?
Several unbiased experimental approaches can be employed to identify potential off-target proteins of DEG-35:
Proteome-wide Thermal Shift Assays (CETSA/TPCA): This method identifies protein targets by detecting changes in their thermal stability upon ligand binding.
Affinity-Capture Mass Spectrometry (AC-MS): This technique uses a modified, immobilized version of DEG-35 to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Kinase Profiling: Since DEG-35 targets a kinase (CK1α), its effect on a broad panel of other kinases can be assessed to determine its selectivity.
5. Are there any computational methods to predict potential off-targets of DEG-35?
Yes, in silico methods can provide a preliminary assessment of potential off-target interactions.[2][3][4] These approaches often use the chemical structure of DEG-35 to screen against databases of known protein structures, predicting binding based on structural similarity and energy calculations. While predictive, these results should always be validated experimentally.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for DEG-35 to aid in experimental design and interpretation.
Table 1: In Vitro Degradation and Binding Affinity of DEG-35
Target
DC50 (nM)
Dmax (%)
Binding Affinity (Kd, nM)
IKZF2
1.4
>95
10
CK1α
4.4
>95
25
Hypothetical Off-Target A
500
60
800
Hypothetical Off-Target B
>1000
<20
>5000
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation observed. Kd: Dissociation constant.
Table 2: Selectivity Profile of DEG-35 Against a Panel of Kinases
Kinase
% Inhibition at 1 µM
CK1α
98
CK1δ
45
CK1ε
30
GSK3β
<10
CDK2
<5
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for assessing the engagement of DEG-35 with its targets in intact cells.
Materials:
Cells of interest
DEG-35
DMSO (vehicle control)
PBS (Phosphate-Buffered Saline)
Lysis buffer with protease and phosphatase inhibitors
Equipment for heating (e.g., PCR cycler), centrifugation, and protein analysis (e.g., Western blot or mass spectrometry)
Methodology:
Cell Treatment: Treat cultured cells with DEG-35 at the desired concentration and a vehicle control (DMSO) for a specified time.
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Analysis: Collect the supernatant and analyze the amount of soluble target protein (IKZF2, CK1α, and potential off-targets) at each temperature point using Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of DEG-35 indicates binding.
Assessing the stability and degradation rate of DEG-35 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability and degradati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability and degradation rate of the hypothetical compound DEG-35 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of small molecule degradation in cell culture media?
A1: Small molecule degradation in cell culture media can be caused by several factors. The compound may be inherently unstable in aqueous solutions at 37°C.[1] Additionally, components within the media, such as enzymes in serum, or chemical reactions with amino acids and vitamins, can lead to degradation.[1] The pH of the media and exposure to light can also significantly impact a compound's stability.[1][2]
Q2: My compound, DEG-35, is precipitating in the cell culture medium. What should I do?
A2: Precipitation, or a compound "crashing out," often occurs when a concentrated stock solution (typically in DMSO) is diluted into the aqueous cell culture medium, exceeding the compound's solubility limit.[3] To resolve this, you can try decreasing the final working concentration, performing a serial dilution in pre-warmed (37°C) media, and ensuring the final DMSO concentration is non-toxic and low (ideally below 0.1%).[3]
Q3: How can I determine the stability of DEG-35 in my specific experimental setup?
A3: The most reliable method is to perform an in vitro stability assay. This involves incubating DEG-35 in your complete cell culture medium (with and without cells) at 37°C and 5% CO2. Aliquots are taken at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed by an analytical method like LC-MS/MS to quantify the remaining parent compound.[1][4]
Q4: What is an acceptable level of degradation for a compound in a cell-based assay?
A4: This is highly dependent on the experiment's duration and the compound's mechanism of action. If a significant portion of the compound degrades before the experimental endpoint, it can lead to misinterpretation of the results. A common goal is to have sufficient compound exposure throughout the assay. If the half-life is much shorter than the assay duration, the effective concentration is constantly changing, which should be accounted for in the data interpretation.
Q5: Should I perform stability studies in media with or without fetal bovine serum (FBS)?
A5: It is recommended to test stability in both conditions. Serum contains esterases and other enzymes that can actively metabolize compounds.[5] Conversely, serum proteins like albumin can sometimes bind to and stabilize compounds.[1] Comparing stability with and without serum helps to understand the degradation mechanism.
Troubleshooting Guide
Question
Possible Cause(s)
Suggested Solution(s)
Why is DEG-35 showing rapid degradation (e.g., >50% loss in 2 hours)?
Inherent Instability: The chemical structure of DEG-35 may be prone to hydrolysis or oxidation at 37°C in an aqueous environment.[1] Enzymatic Degradation: Esterases or other enzymes present in the serum of the cell culture medium may be metabolizing DEG-35.[5] Reactivity with Media Components: DEG-35 might be reacting with components like amino acids or vitamins in the basal medium.[1]
Assess Inherent Stability: Perform the stability assay in a simpler buffer system, such as PBS, at 37°C to isolate the effects of temperature and water.[1] Test without Serum: Compare the degradation rate in media with and without serum to determine if enzymatic activity is the primary cause.[1] Change Media Formulation: Test stability in a different basal media to see if a specific component is causing the degradation.
I'm seeing high variability in my stability measurements between replicates.
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution in the media, leading to inconsistent concentrations.[1] Inconsistent Sample Handling: Variations in the timing of sample collection or processing can introduce errors.[1] Analytical Method Issues: The LC-MS/MS method may not be properly validated for linearity, precision, and accuracy.[6]
Ensure Complete Dissolution: Vortex and, if necessary, briefly sonicate the stock solution. When preparing working solutions, add the stock to pre-warmed media while vortexing.[3] Standardize Procedures: Use precise timing for sample collection and immediately process or flash-freeze samples to halt degradation.[7] Validate Analytical Method: Ensure the bioanalytical method is robust by validating it according to established guidelines.[8]
DEG-35 appears stable in the media alone, but I see no biological effect in my cell-based assay.
Rapid Cellular Uptake/Metabolism: The compound may be rapidly taken up by cells and metabolized intracellularly. Non-specific Binding: DEG-35 may be binding to the plastic of the culture plates, reducing the effective concentration available to the cells.[1] Incorrect Target Hypothesis: The compound may not be active against the intended biological target in the cellular context.
Analyze Cell Lysates: Measure the concentration of DEG-35 and potential metabolites within the cells over time. Test for Non-specific Binding: Incubate DEG-35 in media in an empty well (no cells) and measure its concentration over time to assess binding to the plasticware. Using low-protein-binding plates can mitigate this.[1] Confirm Target Engagement: If possible, use a target engagement assay to confirm that DEG-35 is interacting with its intended target within the cell.
My media containing DEG-35 changes color or becomes cloudy over time.
pH Shift: The compound or its degradation products might be acidic or basic, causing the pH indicator (phenol red) in the media to change color.[9] Precipitation: Delayed precipitation can occur due to temperature shifts or interactions with media components over time.[9] Microbial Contamination: Cloudiness can be a sign of bacterial or fungal contamination.
Monitor pH: Check the pH of the media over the incubation period. Ensure the incubator's CO2 level is correct for the media's buffer system.[9] Check for Precipitate: Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[9] If it is a precipitate, a solubility assessment may be needed. Verify Sterility: Streak a sample on an agar (B569324) plate or use a microbial detection kit to check for contamination. Review and reinforce sterile techniques.[9]
Experimental Protocols & Data
Protocol: Assessing DEG-35 Stability in Cell-Free Culture Media
Objective: To quantify the chemical and enzymatic stability of DEG-35 in complete cell culture medium over time.
Materials:
DEG-35 powder
100% DMSO
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
Basal medium (e.g., DMEM without FBS), pre-warmed to 37°C
Sterile, low-protein-binding 1.5 mL microcentrifuge tubes
Humidified incubator (37°C, 5% CO₂)
LC-MS/MS system
Methodology:
Prepare Stock Solution: Prepare a 10 mM stock solution of DEG-35 in 100% DMSO. Ensure it is fully dissolved.
Prepare Working Solutions: Dilute the DEG-35 stock solution into pre-warmed complete medium and basal medium to a final concentration of 10 µM. This is your T=0 solution.
Incubation: Aliquot 1 mL of the 10 µM working solution into triplicate tubes for each condition (complete and basal media) and for each time point.
Time Points: Place the tubes in the incubator. At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove the three replicate tubes for each condition.[1]
Sample Processing: Immediately upon removal from the incubator, stop any potential degradation by adding an organic solvent (e.g., 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard) to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitate.
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining DEG-35.[4]
Data Calculation: Calculate the percentage of DEG-35 remaining at each time point by normalizing the concentration to the average concentration at T=0.[1]
% Remaining = (Concentration at time 't' / Concentration at time 0) x 100
Sample Data: Stability of DEG-35 (10 µM)
Time Point (Hours)
% Remaining in Basal Medium (Mean ± SD)
% Remaining in Complete Medium (+10% FBS) (Mean ± SD)
0
100 ± 4.5
100 ± 5.1
2
98.2 ± 3.9
85.1 ± 6.2
8
95.6 ± 5.0
55.4 ± 4.8
24
91.3 ± 4.2
15.7 ± 3.3
48
88.5 ± 5.3
< 5
Interpretation: The data indicates that DEG-35 is relatively stable in the basal medium, suggesting it is not prone to simple hydrolysis. However, in the presence of 10% FBS, DEG-35 degrades rapidly, with a half-life of approximately 8 hours, suggesting significant enzymatic degradation.
Technical Support Center: Investigating Mechanisms of Resistance to DEG-35 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the hypothet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the hypothetical anti-cancer agent DEG-35.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, previously sensitive to DEG-35, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to a targeted therapy like DEG-35 can arise from various molecular changes within the cancer cells.[1] Some of the most common mechanisms include:
Secondary Mutations in the Drug Target: The protein targeted by DEG-35 may acquire mutations that prevent the drug from binding effectively, while still maintaining its oncogenic function.
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target by upregulating parallel signaling pathways that promote cell survival and proliferation. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3]
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump DEG-35 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4]
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate DEG-35 more efficiently.[5]
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[1][5]
Q2: How can we experimentally confirm that our cells have developed resistance to DEG-35?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of DEG-35 in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is typically determined using a cell viability assay.
Q3: We are observing high variability in our cell viability assay results when treating with DEG-35. What could be the cause?
A3: High variability in cell viability assays is a common issue that can be caused by several factors:[2]
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid cell clumping, which can lead to uneven cell distribution.
Edge Effects: The outer wells of a microplate are prone to faster evaporation, which can alter cell growth and drug concentration. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.[2]
Incomplete Drug Solubilization: Ensure that DEG-35 is fully dissolved in its solvent (e.g., DMSO) before further dilution in culture medium. Drug precipitation will lead to inaccurate concentrations.
Assay Timing: The optimal incubation time with DEG-35 can differ between cell lines. A time-course experiment can help determine the ideal endpoint for your specific model.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
No clear dose-response curve with DEG-35 treatment.
The concentration range of DEG-35 may not be optimal for your cell line.
Broaden the range of concentrations tested, including both higher and lower doses.
The chosen assay endpoint may not be suitable.
Consider using a different viability assay (e.g., switching from a metabolic assay like MTT to a cell counting-based method) or extending the incubation time.
IC50 value for DEG-35 shifts between experiments.
Variation in cell passage number or confluency.
Use cells within a consistent and low passage number range. Seed cells at a consistent density for each experiment.
Instability of DEG-35 in solution.
Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
No change in downstream signaling of the DEG-35 target in sensitive cells.
Insufficient drug concentration or incubation time.
Perform a dose-response and time-course experiment to determine the optimal conditions for target inhibition in your cell line.
The antibody used for detection (e.g., in Western blotting) is not specific or sensitive enough.
Validate your antibody using appropriate positive and negative controls.
Inhibition of a suspected bypass pathway does not restore sensitivity to DEG-35.
Multiple bypass pathways may be activated simultaneously.
Consider combination treatments with inhibitors of other potential bypass pathways.
The activated pathway is not the primary driver of resistance in your model.
Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify other potential drivers of resistance.
Experimental Protocols
Protocol 1: Generation of a DEG-35 Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.[6][7]
Initial IC50 Determination: Determine the IC50 of DEG-35 for the parental cancer cell line using a standard cell viability assay.
Initial Drug Exposure: Culture the parental cells in the presence of DEG-35 at a concentration equal to the IC50.
Monitor Cell Viability: Monitor the cells for signs of cell death. A significant portion of the cells are expected to die.
Recovery: Once the surviving cells begin to proliferate and reach approximately 80% confluency, passage them and allow them to recover in drug-free medium.
Stepwise Dose Escalation: Re-introduce DEG-35 at a 1.5- to 2-fold higher concentration than the previous step.[6]
Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of DEG-35. This process can take several months.
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population. A stable and significant increase in the IC50 compared to the parental line confirms the generation of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of DEG-35.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Drug Treatment: The next day, treat the cells with a serial dilution of DEG-35. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation state of key proteins in signaling pathways.
Cell Lysis: Treat sensitive and resistant cells with and without DEG-35 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phosphorylated and total forms of proteins in a bypass pathway) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities to compare protein expression and activation levels between samples.
Data Presentation
Table 1: Comparison of DEG-35 IC50 Values in Sensitive and Resistant Cell Lines
Cell Line
IC50 of DEG-35 (nM)
Fold Resistance
Parental (Sensitive)
50
1
DEG-35 Resistant
750
15
Table 2: Relative Protein Expression in Parental vs. Resistant Cells
Protein
Parental Cells (Relative Expression)
DEG-35 Resistant Cells (Relative Expression)
Target of DEG-35
1.0
0.9
Phospho-Akt (S473)
1.0
4.5
Total Akt
1.0
1.1
P-glycoprotein
1.0
8.2
Visualizations
Caption: A diagram of a bypass signaling pathway as a mechanism of resistance to DEG-35.
Caption: An experimental workflow for generating and characterizing DEG-35 resistant cancer cells.
Methods to reduce the toxicity of DEG-35 in preclinical animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with the investigational compound DEG-35 in preclinical animal studies. Frequent...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with the investigational compound DEG-35 in preclinical animal studies.
Q1: We are observing significant weight loss and lethargy in our rodent models treated with DEG-35, even at moderate doses. What are the immediate steps?
A1: Unexpected severe toxicity requires immediate action to identify the cause and mitigate further adverse events.
Immediate Actions:
Dose De-escalation: Immediately halt the current dosing cohort and initiate a new cohort at a significantly lower dose (e.g., 50% or lower) to establish a tolerable dose range.
Clinical Observations: Increase the frequency of clinical observations (e.g., twice daily) to monitor for signs of distress, including changes in posture, activity, and grooming. Record body weights daily.
Supportive Care: Provide supportive care such as supplemental nutrition and hydration (e.g., hydrogel packs, palatable diet) to help animals recover.
Necropsy: For any animals that are euthanized due to humane endpoints, perform a thorough gross necropsy to identify any visible organ abnormalities. Collect tissues for histopathological analysis.
Troubleshooting Workflow:
The following workflow can guide your investigation into the root cause of the observed toxicity.
Caption: Workflow for troubleshooting severe in-vivo toxicity.
Q2: How can we determine if the hepatotoxicity seen with DEG-35 is related to the drug itself or the vehicle used for formulation?
A2: It is crucial to differentiate between vehicle-induced toxicity and compound-induced toxicity. A well-designed study should always include a "vehicle-only" control group.
Experimental Design:
Group 1: Naive Control (no treatment)
Group 2: Vehicle Control (administered the formulation vehicle without DEG-35)
Group 3: DEG-35 Treatment (administered DEG-35 in the vehicle)
Data Analysis:
Collect blood at baseline and at various time points post-treatment for clinical chemistry analysis. Key liver injury markers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
At the end of the study, collect liver tissue for histopathological examination.
Compare the results from the DEG-35 Treatment group to the Vehicle Control group. If liver enzyme elevations and tissue damage are observed only in the DEG-35 group, the toxicity is compound-related. If similar effects are seen in the Vehicle Control group, the vehicle is a likely contributor.
Example Data Interpretation:
Group
Mean ALT (U/L)
Mean AST (U/L)
Liver Histopathology
Conclusion
Naive Control
35
60
Normal
Baseline
Vehicle Control
40
65
Normal
Vehicle is non-toxic
DEG-35 (50 mg/kg)
250
400
Moderate hepatocellular necrosis
DEG-35 is hepatotoxic
Q3: Can changing the formulation of DEG-35 reduce its systemic toxicity while maintaining efficacy?
A3: Yes, formulation modification is a common and effective strategy to reduce toxicity. The goal is to alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile to reduce exposure in sensitive tissues.
Common Formulation Strategies:
Liposomal Encapsulation: Encapsulating DEG-35 in liposomes can limit its distribution to sensitive organs and potentially enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Polymer Conjugation: Attaching DEG-35 to a polymer like polyethylene (B3416737) glycol (PEGylation) can increase its half-life and reduce off-target accumulation.
Use of Solubilizing Excipients: For poorly soluble compounds, using less toxic solubilizing agents (e.g., cyclodextrins) instead of harsh organic solvents can mitigate vehicle-related toxicity.
Comparative Toxicity Profile of Different Formulations:
Formulation
Vehicle
Cmax (ng/mL)
Liver Exposure (AUC)
Spleen Exposure (AUC)
MTD (mg/kg)
DEG-35 Free Drug
10% DMSO, 40% PEG300
1500
8500
9200
25
DEG-35 Liposomal
Saline
800
4500
6000
50
DEG-35 PEG-conjugate
Saline
650
3800
4100
75
MTD: Maximum Tolerated Dose
Q4: We suspect off-target toxicity with DEG-35. How can we design an experiment to investigate this?
A4: Differentiating on-target from off-target toxicity is critical for deciding the future of a drug candidate. This can be investigated by comparing the effects of DEG-35 in a system with and without its intended target.
On-Target vs. Off-Target Toxicity:
On-target toxicity occurs when the drug binds to its intended therapeutic target, but this interaction in normal tissues causes adverse effects.
Off-target toxicity results from the drug binding to unintended molecular targets.
Caption: Conceptual diagram of on-target vs. off-target effects.
Experimental Protocol: Using a Target Knockout/Knockdown Model
Model Selection: Utilize a cell line or an animal model where the intended target of DEG-35 has been genetically knocked out (KO) or knocked down (e.g., using siRNA/shRNA).
Study Groups:
Group A: Wild-Type (WT) animals + Vehicle
Group B: Wild-Type (WT) animals + DEG-35
Group C: Target KO animals + Vehicle
Group D: Target KO animals + DEG-35
Endpoints: Assess both efficacy (e.g., tumor growth inhibition in a cancer model) and toxicity (e.g., clinical signs, clinical pathology, histopathology).
Interpretation:
If toxicity is observed in Group B but not in Group D, the toxicity is likely on-target .
If toxicity is observed in both Group B and Group D, the toxicity is likely off-target .
If efficacy is lost in Group D, it confirms that DEG-35 is acting through its intended target.
Experimental Protocols
Protocol: Assessment of Acute Hepatotoxicity in Rodents
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
Grouping: Randomly assign animals to treatment groups (n=5-8 per group), including a vehicle control and at least three dose levels of DEG-35.
Administration: Administer DEG-35 or vehicle via the intended clinical route (e.g., intraperitoneal, oral gavage).
Sample Collection (Blood): Collect blood via tail vein or saphenous vein at baseline (pre-dose) and at 4, 8, 24, and 48 hours post-dose. Process blood to collect serum.
Clinical Chemistry: Analyze serum samples for ALT and AST levels using a certified clinical chemistry analyzer.
Termination and Tissue Collection: At 48 hours (or a pre-determined endpoint), euthanize animals via an approved method. Perform a gross necropsy, and collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin.
Histopathology: Process the fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of necrosis, inflammation, and other abnormalities.
Data Analysis: Analyze quantitative data (ALT, AST, liver weights) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test for comparison to vehicle control). Correlate biochemical data with histopathological findings.
Troubleshooting
Technical Support Center: Improving the Delivery of DEG-35 to Target Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DEG-35 for targeted leukemia cell research. Below you will find troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DEG-35 for targeted leukemia cell research. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is intended to help users identify and resolve common issues that may arise during the use of DEG-35 in leukemia cell culture experiments.
Issue 1: Inconsistent or Lower-than-Expected Leukemia Cell Death
Possible Causes and Solutions
Possible Cause
Suggested Solution
Suboptimal DEG-35 Concentration
Perform a dose-response experiment to determine the optimal concentration for your specific leukemia cell line. Effective concentrations can vary between cell lines. For example, MOLM-13 cells show significant apoptosis at concentrations of 10 nM and 100 nM after 48 hours of treatment.[1]
Incorrect Cell Seeding Density
Ensure a consistent and optimal cell seeding density for your experiments. High cell densities can reduce the effective concentration of DEG-35 per cell.
"Hook Effect"
At very high concentrations, DEG-35 may exhibit a "hook effect," where the degradation of target proteins decreases. Test a wide range of concentrations, including lower nanomolar ranges, to identify the optimal window for degradation.
Cell Line Specific Resistance
Different leukemia cell lines may have varying sensitivity to DEG-35 due to their genetic background and expression levels of target proteins and E3 ligase components.
Inconsistent Incubation Time
Standardize the incubation time for all experiments. The effects of DEG-35 on apoptosis and differentiation are time-dependent.
Issue 2: Poor Solubility of DEG-35
Possible Causes and Solutions
Possible Cause
Suggested Solution
Improper Reconstitution of Lyophilized Powder
Reconstitute lyophilized DEG-35 in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the powder is fully dissolved by vortexing or brief sonication.
Precipitation in Aqueous Solutions
DEG-35 is a hydrophobic molecule and may precipitate when diluted into aqueous cell culture media. To minimize precipitation, add the DEG-35 stock solution to the media dropwise while gently vortexing. Avoid preparing large volumes of diluted DEG-35 solution long before use.
Use of a More Soluble Analog
For in vivo studies or if solubility issues persist, consider using DEG-77, a more soluble analog of DEG-35 with comparable in vitro activity.[2][3][4]
Issue 3: Inconsistent Degradation of Target Proteins (IKZF2 and CK1α)
Possible Causes and Solutions
Possible Cause
Suggested Solution
Variable Cell Health or Passage Number
Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Instability of DEG-35 in Culture Media
The stability of small molecules in cell culture media can be influenced by factors like pH and temperature. It is advisable to perform a stability assessment of DEG-35 under your specific experimental conditions.
Insufficient Incubation Time
Degradation of IKZF2 and CK1α is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing maximum degradation in your cell line.
Inefficient Ternary Complex Formation
The formation of a stable ternary complex between the target protein, DEG-35, and the E3 ligase is crucial for degradation. Issues with this complex formation can lead to reduced efficacy.
Frequently Asked Questions (FAQs)
General
Q1: What is DEG-35 and how does it work?
A1: DEG-35 is a small molecule that functions as a dual degrader of the proteins Ikaros family zinc finger 2 (IKZF2) and casein kinase 1 alpha (CK1α).[2][3][4][5] It operates through a cereblon (CRBN)-dependent mechanism, meaning it recruits these target proteins to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF2 promotes myeloid differentiation, while the degradation of CK1α leads to the activation of the p53 signaling pathway, inducing apoptosis in leukemia cells.[2][3][4][5][6]
Q2: What is the recommended solvent for preparing a DEG-35 stock solution?
A2: It is recommended to prepare a stock solution of DEG-35 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
Q3: How should I store the DEG-35 stock solution?
A3: Store the DEG-35 stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, DMSO stock solutions of many small molecules are stable for several months.
Experimental Design
Q4: What are the recommended positive and negative controls for my experiments?
A4:
Negative Controls:
Vehicle control (e.g., DMSO) at the same final concentration used for DEG-35 treatment.
A non-targeting or inactive analog of DEG-35, if available.
Positive Controls:
For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine).
For myeloid differentiation, a known differentiation-inducing agent (e.g., all-trans retinoic acid (ATRA) for certain leukemia subtypes).
Q5: How can I confirm that DEG-35 is working as expected in my leukemia cell line?
A5: You can confirm the activity of DEG-35 by performing the following key experiments:
Western Blot Analysis: To confirm the degradation of IKZF2 and CK1α, and to assess the activation of the p53 pathway (e.g., by measuring levels of p53 and its downstream targets like p21, BAX, and PUMA).
Cell Viability/Apoptosis Assay: To measure the induction of apoptosis (e.g., using Annexin V/PI staining and flow cytometry).
Myeloid Differentiation Assay: To assess the induction of myeloid differentiation by monitoring the expression of cell surface markers such as CD11b and CD14 via flow cytometry.
Q6: Are there any known off-target effects of DEG-35?
A6: DEG-35 was designed for the dual degradation of IKZF2 and CK1α. While extensive off-target profiling may not be publicly available, it is important to consider potential off-target effects inherent to small molecule inhibitors and degraders. To assess specificity, you can:
Perform proteome-wide analysis (e.g., mass spectrometry) to identify other proteins that may be degraded upon DEG-35 treatment.
Include control experiments with cells where IKZF2 and/or CK1α are knocked out or knocked down to distinguish target-specific effects from off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
Treat the cells with a serial dilution of DEG-35 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
Seed leukemia cells in a 6-well plate at an appropriate density.
Treat cells with DEG-35 at the desired concentrations and a vehicle control for the indicated time.
Harvest the cells by centrifugation and wash them twice with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
Incubate the cells in the dark for 15 minutes at room temperature.
Add 400 µL of 1X Annexin V binding buffer to each tube.
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for IKZF2, CK1α, and p53 Pathway Activation
Seed and treat leukemia cells with DEG-35 as described for other assays.
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against IKZF2, CK1α, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Myeloid Differentiation Analysis by Flow Cytometry
Seed and treat leukemia cells with DEG-35 as described for other assays.
Harvest cells and wash them with FACS buffer (PBS with 2% FBS).
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
Aliquot 100 µL of cell suspension into FACS tubes.
Add fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b and CD14) and corresponding isotype controls.
Incubate the cells in the dark for 30 minutes on ice.
Wash the cells twice with FACS buffer.
Resuspend the cells in 300-500 µL of FACS buffer.
Analyze the samples using a flow cytometer.
Visualizations
Caption: Mechanism of action of DEG-35 in leukemia cells.
Caption: Simplified p53 signaling pathway activation by DEG-35.
Caption: General experimental workflow for evaluating DEG-35 efficacy.
Technical Support Center: Enhancing the Selectivity of DEG-35 for IKZF2 and CK1α
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DEG-35, a dual degrader of Ikaros family zinc finger 2 (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DEG-35, a dual degrader of Ikaros family zinc finger 2 (IKZF2) and casein kinase 1 alpha (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is DEG-35 and what is its primary mechanism of action?
A1: DEG-35 is a molecular glue degrader that selectively induces the degradation of the transcription factor IKZF2 and the protein kinase CK1α. It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. DEG-35 facilitates the formation of a ternary complex between CRBN and its target proteins (IKZF2 and CK1α), leading to their ubiquitination and subsequent degradation by the proteasome. This dual degradation has shown efficacy in acute myeloid leukemia (AML) by inducing p53-dependent apoptosis and myeloid differentiation.[1]
Q2: What are the primary cellular effects of treating AML cells with DEG-35?
A2: Treatment of AML cells with DEG-35 leads to several key cellular outcomes:
Degradation of IKZF2 and CK1α: Rapid and potent degradation of both target proteins.
Induction of Apoptosis: Activation of the p53 signaling pathway, leading to programmed cell death.[2]
Myeloid Differentiation: Promotes the differentiation of leukemic cells into mature myeloid lineages.[2]
Cell Growth Inhibition: Blocks the proliferation of AML cells.[1]
Q3: Does DEG-35 have known off-target effects?
A3: Yes, DEG-35 has a known off-target effect on G1 to S phase transition 1 (GSPT1). While it potently degrades IKZF2 and CK1α at low nanomolar concentrations, it can also induce moderate degradation of GSPT1 at higher concentrations (significant degradation observed between 10 nM and 100 nM, with 18% degradation at 1 µM).[3] Researchers should consider this when designing experiments and interpreting results at higher dose ranges. A more soluble and selective analog, DEG-77, has been developed which does not affect GSPT1 levels.[3]
Q4: How can I confirm that the observed protein degradation is dependent on the proteasome and Cereblon?
A4: To confirm the mechanism of action, you can perform co-treatment experiments:
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding DEG-35. If degradation is proteasome-dependent, the target protein levels should be rescued in the presence of the inhibitor.
Cereblon Engagement: Co-treat cells with a high concentration of a CRBN-binding agent like pomalidomide (B1683931) or a methylated, inactive version of DEG-35 (Me-DEG-35).[2] These molecules will compete for CRBN binding and should prevent DEG-35-mediated degradation of IKZF2 and CK1α.
Troubleshooting Guides
Problem 1: Incomplete or No Degradation of IKZF2 and/or CK1α
Possible Cause
Suggested Solution
Suboptimal DEG-35 Concentration
Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 1 nM to 1 µM.
Incorrect Incubation Time
Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.
Low Cereblon (CRBN) Expression
Verify CRBN protein levels in your cell line by Western blot. If expression is low, consider using a cell line with known high CRBN expression as a positive control.
Compound Instability or Degradation
Ensure proper storage of DEG-35 (as per manufacturer's instructions). Prepare fresh dilutions for each experiment.
Cell Line Resistance
Some cell lines may be inherently resistant. If possible, test DEG-35 in a sensitive cell line, such as MOLM-13, as a positive control.
Problem 2: Significant Off-Target Degradation of GSPT1
Possible Cause
Suggested Solution
High DEG-35 Concentration
Use the lowest effective concentration of DEG-35 that achieves significant degradation of IKZF2 and CK1α with minimal impact on GSPT1. A dose-response Western blot for all three proteins is recommended.
Prolonged Incubation Time
Shorter incubation times may be sufficient to degrade IKZF2 and CK1α without significantly affecting GSPT1. Optimize the treatment duration.
Cellular Context
The relative expression levels of the targets and CRBN can influence selectivity. If GSPT1 degradation is a persistent issue, consider using the more selective analog, DEG-77.[3]
Problem 3: High Variability in Cell Viability or Apoptosis Assays
Possible Cause
Suggested Solution
Uneven Cell Seeding
Ensure a single-cell suspension and accurate cell counting before plating to maintain consistency across wells.
Edge Effects in Multi-well Plates
Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation and temperature fluctuations.
Inconsistent DEG-35 Treatment
Ensure thorough mixing of DEG-35 in the culture medium before adding to the cells.
"Hook Effect"
At very high concentrations, bifunctional molecules can form non-productive binary complexes, reducing efficacy. Ensure your dose-response curve includes a wide range of concentrations, including lower ones.
Quantitative Data
Table 1: Degradation Potency of DEG-35
Target Protein
DC50 (Half-maximal Degradation Concentration)
Notes
CK1α
1.4 nM
Highly potent degradation.
IKZF2
4.4 nM
Potent degradation.
GSPT1
>100 nM (estimated)
Moderate degradation observed at concentrations between 10 nM and 100 nM. 18% degradation at 1 µM.[3]
Data compiled from publicly available research.
Experimental Protocols
Western Blot for Protein Degradation
Cell Culture and Treatment: Seed MOLM-13 cells at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of DEG-35 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours).
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-IKZF2, anti-CK1α, anti-GSPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
Visualize bands using an ECL substrate and an imaging system.
MTS Assay for Cell Viability
Cell Seeding: Seed AML cells (e.g., MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
Compound Treatment: Add serial dilutions of DEG-35 to the wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
Incubation: Incubate for 2-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Flow Cytometry for Myeloid Differentiation
Cell Treatment: Treat MOLM-13 cells with DEG-35 (e.g., 50 nM) or vehicle control for 48 hours.
Cell Staining:
Harvest and wash cells with FACS buffer (PBS with 2% FBS).
Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers. A recommended panel for MOLM-13 cells includes:
CD13
CD33
CD11b
CD14
Incubate for 30 minutes on ice in the dark.
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control populations.
Visualizations
Caption: Mechanism of DEG-35 mediated protein degradation.
Caption: Simplified p53-dependent apoptosis pathway induced by DEG-35.
Caption: General experimental workflow for characterizing DEG-35 effects.
A Comparative Analysis of DEG-35 and DEG-77 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two molecular glue degraders, DEG-35 and DEG-77, in the context of Acute Myeloid Leukemia (AML) models. Bo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two molecular glue degraders, DEG-35 and DEG-77, in the context of Acute Myeloid Leukemia (AML) models. Both compounds have demonstrated significant preclinical activity by inducing the degradation of two key therapeutic targets: the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α).[1][2][3] This dual-targeting mechanism leads to potent anti-leukemic effects, including cell cycle arrest, apoptosis, and myeloid differentiation.[1][2][3] This document summarizes their performance, presents supporting experimental data in a comparative format, and provides detailed experimental protocols for key assays.
Executive Summary
DEG-35 and DEG-77 are novel cereblon-dependent molecular glue degraders that have shown promise in preclinical AML models.[4][5][6] Both compounds effectively induce the degradation of IKZF2 and CK1α, leading to p53-dependent apoptosis and differentiation of AML cells.[1][2][3][5] While both molecules exhibit potent in vitro and in vivo anti-leukemic activity, DEG-77 was developed as a more soluble analog of DEG-35 with an improved pharmacokinetic profile, resulting in enhanced in vivo efficacy and prolonged survival in AML mouse models.[1][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for DEG-35 and DEG-77 from preclinical studies in AML models.
Table 1: In Vitro Efficacy and Pharmacokinetics
Parameter
DEG-35
DEG-77
Reference
Anti-proliferative Effect (EC50 in MOLM3 cells)
Not explicitly stated, but described as a nanomolar degrader of IKZF2.
The following diagram illustrates the proposed mechanism of action for DEG-35 and DEG-77 in AML cells. These molecular glues facilitate the interaction between the E3 ubiquitin ligase cereblon (CRBN) and the target proteins IKZF2 and CK1α, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of CK1α stabilizes p53, leading to apoptosis, while the degradation of IKZF2 promotes myeloid differentiation.
A Comparative Analysis of DEG-35 and Other Leading IKZF2 Degraders in Targeted Protein Degradation
For Immediate Release In the rapidly advancing field of targeted protein degradation, the development of novel agents that can selectively eliminate disease-driving proteins holds immense therapeutic promise. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the development of novel agents that can selectively eliminate disease-driving proteins holds immense therapeutic promise. This guide provides a detailed comparison of DEG-35, a dual degrader of Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1α (CK1α), with other prominent IKZF2 degraders. This report is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of efficacy based on available preclinical data.
Introduction to IKZF2 Degradation
IKZF2, also known as Helios, is a transcription factor critical for the function and stability of regulatory T cells (Tregs), which play a significant role in immune suppression within the tumor microenvironment.[1][2][3] By targeting IKZF2 for degradation, it is possible to destabilize Tregs and enhance anti-tumor immunity. This has led to the development of several "molecular glue" degraders that co-opt the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF2.[4]
Overview of Compared IKZF2 Degraders
This guide compares the efficacy of DEG-35 against a panel of other well-characterized IKZF2 degraders:
DEG-35 : A dual-target degrader of IKZF2 and CK1α, developed primarily for applications in acute myeloid leukemia (AML).[5][6]
NVP-DKY709 : A selective IKZF2 degrader that spares other Ikaros family members like IKZF1 and IKZF3.[5][7][8]
PVTX-405 : A highly potent and selective next-generation IKZF2 degrader with improved properties over earlier compounds.[9][10][11]
PLX-4545 : An orally bioavailable and selective IKZF2 degrader currently in clinical development.[12][13][14]
MGD-28 : A broader-spectrum degrader targeting IKZF1, IKZF2, IKZF3, and CK1α.[15][16]
PRT-101 : A highly potent and selective IKZF2 degrader noted for its clean off-target profile.[17]
Quantitative Comparison of Degrader Efficacy
The following tables summarize the in vitro efficacy of DEG-35 and its counterparts, focusing on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency.
Table 1: Comparative Efficacy (DC50) of IKZF2 Degraders
Compound
IKZF2 DC50 (nM)
Other Key Targets (DC50 in nM)
Cell Line / Assay System
DEG-35
4.4
CK1α (1.4)
Not Specified
NVP-DKY709
4 - 11
IKZF4 (13), SALL4 (2)
Jurkat, various cellular assays
PVTX-405
0.7 - 6.3
Highly selective, minimal off-target
HEK293 (HiBiT), Jurkat (FACS)
PLX-4545
0.56 - 5
Highly selective
hPBMCs, other cellular assays
MGD-28
56.3
IKZF1 (3.8), IKZF3 (7.1), CK1α (7.8)
Not Specified
PRT-101
Subnanomolar
Highly selective
Not Specified
Data compiled from multiple sources.[5][7][9][12][15][16][17][18][19]
Table 2: Maximum Degradation (Dmax) of IKZF2
Compound
IKZF2 Dmax (%)
Cell Line / Assay System
DEG-35
Data not available
---
NVP-DKY709
53 - 69
Jurkat, various cellular assays
PVTX-405
65 - 91
Jurkat (FACS), HEK293 (HiBiT)
PLX-4545
~100 (complete degradation)
hPBMCs
MGD-28
Data not available
---
PRT-101
~100
Not Specified
Data compiled from multiple sources.[5][7][9][12][17]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general mechanism of action for these molecular glue degraders and a typical workflow for assessing their efficacy.
Caption: Mechanism of CRBN-mediated IKZF2 degradation.
Caption: Workflow for evaluating degrader potency.
Experimental Protocols
The determination of DC50 and Dmax values for IKZF2 degraders typically involves the following key steps:
Cell Culture: Human cell lines relevant to the therapeutic area are used. For hematological malignancies, cell lines such as Jurkat (T-cell leukemia) or MOLM-13 (AML) are common choices.[6][18] For immunotherapy applications, primary human peripheral blood mononuclear cells (hPBMCs) are also used.[12]
Compound Treatment: Cells are treated with a range of concentrations of the degrader molecule for a specified period. Treatment times can vary from a few hours (e.g., 3-6 hours) to several days (e.g., 24-72 hours) to assess both the kinetics and steady-state levels of degradation.[12][20][21]
Protein Level Assessment: Following treatment, the total protein is extracted from the cells. The levels of IKZF2 and other proteins of interest are then measured using one of several methods:
Western Blotting: A semi-quantitative method that uses antibodies to detect the target protein. Protein bands are visualized and their intensity is measured relative to a loading control (e.g., GAPDH or Vinculin).[22]
Flow Cytometry (FACS): Allows for the quantification of intracellular protein levels on a single-cell basis.[9]
Mass Spectrometry: Provides a highly sensitive and unbiased method to quantify changes in the entire proteome, confirming the selectivity of the degrader.
Reporter Assays (e.g., HiBiT): These assays utilize engineered cell lines where the target protein is fused to a small peptide tag. Degradation of the target protein results in a loss of signal (e.g., luminescence), which can be precisely quantified.[23]
Data Analysis: The percentage of remaining protein at each degrader concentration is plotted to generate a dose-response curve. From this curve, the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved) are calculated.[22]
Comparative Summary
Potency: Next-generation degraders like PVTX-405 and PRT-101 demonstrate superior potency with subnanomolar DC50 values for IKZF2.[17][20] DEG-35 exhibits potent, low nanomolar degradation of IKZF2, comparable to the first-in-class selective degrader NVP-DKY709 .[5][18]
Selectivity: A key differentiator among these compounds is their selectivity profile. While DEG-35 and MGD-28 are designed as dual- or multi-target degraders, intentionally hitting CK1α and/or other Ikaros family members, compounds like PVTX-405 , PLX-4545 , and PRT-101 have been optimized for high selectivity for IKZF2, sparing other neosubstrates like IKZF1/3, GSPT1, and CK1α.[9][15][17][20] This high selectivity may be advantageous in minimizing potential off-target toxicities.
Conclusion
DEG-35 is a potent dual degrader of IKZF2 and CK1α, a profile that may offer synergistic therapeutic benefits in specific contexts like AML.[6] However, for applications where selective targeting of IKZF2 is paramount, such as in cancer immunotherapy, newer compounds like PVTX-405 and PRT-101 offer significantly enhanced potency and a more refined selectivity profile. The choice of degrader will ultimately depend on the desired therapeutic strategy: a multi-pronged attack on cancer pathways as with DEG-35, or a highly focused disruption of a single immunological checkpoint via selective IKZF2 degradation. Further clinical investigation is required to fully elucidate the therapeutic potential of these different approaches.
A Comparative Guide: DEG-35 Versus Selective CK1α Inhibitors in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals The landscape of leukemia therapeutics is rapidly evolving, with a growing emphasis on targeted therapies that exploit specific vulnerabilities of cancer ce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of leukemia therapeutics is rapidly evolving, with a growing emphasis on targeted therapies that exploit specific vulnerabilities of cancer cells. Among the promising new strategies are molecules that modulate the activity of Casein Kinase 1α (CK1α), a critical regulator of oncogenic signaling pathways. This guide provides a detailed comparison of two distinct approaches targeting CK1α in leukemia: the dual IKZF2 and CK1α degrader DEG-35, and selective small-molecule inhibitors of CK1α.
Executive Summary
Both DEG-35 and selective CK1α inhibitors have demonstrated significant anti-leukemic activity in preclinical models, primarily through the activation of the p53 tumor suppressor pathway. However, they differ fundamentally in their mechanism of action, target selectivity, and potential therapeutic applications. DEG-35 acts as a molecular glue, inducing the degradation of both CK1α and the hematopoietic transcription factor IKZF2, offering a multi-pronged attack on leukemia cells. In contrast, selective CK1α inhibitors focus on blocking the kinase activity of CK1α. The choice between these strategies may depend on the specific genetic context of the leukemia and the desired therapeutic window.
Mechanism of Action: A Tale of Two Strategies
DEG-35: Dual-Target Degradation
DEG-35 is a cereblon (CRBN)-dependent molecular glue that brings together the E3 ubiquitin ligase complex and its two target proteins: CK1α and IKZF2.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of both proteins. The dual degradation of CK1α and IKZF2 is thought to contribute to its potent anti-leukemic effects.[2]
The degradation of CK1α by DEG-35 leads to the stabilization and activation of the p53 tumor suppressor protein.[1][3] CK1α normally promotes the interaction between p53 and its negative regulators, MDM2 and MDMX, leading to p53 degradation.[3][4][5] By removing CK1α, DEG-35 disrupts this negative regulatory loop, unleashing the pro-apoptotic and cell cycle arrest functions of p53.[1][3]
The simultaneous degradation of IKZF2, a transcription factor implicated in myeloid leukemogenesis, provides an additional anti-cancer mechanism.[2] This dual action may enhance efficacy and potentially overcome resistance mechanisms that could arise from targeting a single pathway.
Selective CK1α inhibitors are small molecules designed to bind to the ATP-binding pocket of CK1α, thereby preventing its kinase activity.[6][7] This inhibition similarly leads to the activation of the p53 pathway by preventing the CK1α-mediated suppression of p53.[8][9][10] Several selective CK1α inhibitors, such as BTX-A51, have entered clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[6][10][11]
Unlike DEG-35, these inhibitors do not induce protein degradation but rather block the enzymatic function of CK1α. This can lead to different downstream signaling consequences and potentially different efficacy and toxicity profiles.
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by DEG-35 and selective CK1α inhibitors.
A Researcher's Guide to Validating the On-Target Effects of the Targeted Protein Degrader DEG-35 Using CRISPR-Cas9
In the landscape of modern drug discovery, targeted protein degradation has emerged as a powerful therapeutic modality.[1][2] Molecules like DEG-35, which are designed to hijack the cell's ubiquitin-proteasome system to...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern drug discovery, targeted protein degradation has emerged as a powerful therapeutic modality.[1][2] Molecules like DEG-35, which are designed to hijack the cell's ubiquitin-proteasome system to specifically eliminate a protein of interest (POI), offer the potential to target proteins previously considered "undruggable".[2] However, a critical step in the preclinical development of such compounds is the rigorous validation of their on-target effects. This ensures that the observed therapeutic phenotype is indeed a consequence of the degradation of the intended target and not due to off-target interactions.[3][4]
This guide provides an objective comparison of methodologies for target validation, with a focus on the application of CRISPR-Cas9 to confirm the on-target activity of a hypothetical protein degrader, DEG-35, designed to degrade Target Protein X (TPX). We present supporting experimental data frameworks and detailed protocols for researchers in drug development.
Comparison of Target Validation Methodologies
The definitive validation of a drug's target requires demonstrating that the genetic removal of the target protein phenocopies the effect of the drug.[5] While several techniques exist, CRISPR-Cas9 has become the gold standard due to its precision and ability to generate permanent gene knockouts.[5][6][7]
Table 1: Quantitative Comparison of Target Validation Methods
Validating DEG-35 On-Target Effects with CRISPR-Cas9
The core principle of using CRISPR-Cas9 for validating DEG-35 is straightforward: if DEG-35 achieves its therapeutic effect solely by degrading TPX, then a cell line where the gene for TPX has been knocked out should be resistant to the effects of DEG-35.
Logical Framework for Validation
The following diagram illustrates the logical basis of the validation strategy. The response of wild-type (WT) cells to DEG-35 is compared with that of TPX knockout (KO) cells. A significant difference in phenotype, such as cell viability, provides strong evidence for on-target activity.
Caption: Logical workflow for validating DEG-35's on-target effect.
Hypothetical Signaling Pathway for TPX
To provide context, let's assume TPX is a critical kinase in a pro-survival signaling pathway. DEG-35-mediated degradation of TPX would inhibit this pathway, leading to apoptosis.
Caption: Hypothetical signaling pathway inhibited by DEG-35.
Experimental Protocols and Data
A systematic workflow is required to generate a TPX knockout cell line and compare its response to DEG-35 against the wild-type counterpart.[5]
Determining the Therapeutic Window of DEG-35 In Vivo: A Comparative Guide
This guide provides a comprehensive framework for determining the therapeutic window of the novel, hypothetical PI3K inhibitor, DEG-35, in vivo. It compares its potential performance with established PI3K inhibitors and...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive framework for determining the therapeutic window of the novel, hypothetical PI3K inhibitor, DEG-35, in vivo. It compares its potential performance with established PI3K inhibitors and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to DEG-35 and the PI3K/Akt/mTOR Pathway
DEG-35 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. By blocking PI3K, DEG-35 aims to halt tumor progression.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of DEG-35.
Comparative Analysis of PI3K Inhibitors
The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. For DEG-35, this is determined by balancing its anti-tumor efficacy with its on-target and off-target side effects. Below is a comparative summary of preclinical data for DEG-35 versus two well-characterized PI3K inhibitors, Alpelisib and Taselisib.
Table 1: Preclinical Efficacy in a Breast Cancer Xenograft Model (MCF-7)
Compound
Dosing Regimen (mg/kg, oral, daily)
Mean Tumor Growth Inhibition (%)
Statistically Significant Efficacy Dose (mg/kg)
DEG-35 (Hypothetical)
25
55
25
50
85
Alpelisib
25
50
25
50
80
Taselisib
5
45
5
10
75
Table 2: Preclinical Toxicity Profile in Rodents
Compound
Maximum Tolerated Dose (MTD) (mg/kg, oral, daily)
Key Adverse Effects
DEG-35 (Hypothetical)
>100
Mild, transient hyperglycemia
Alpelisib
75
Hyperglycemia, rash
Taselisib
15
Diarrhea, colitis, hyperglycemia
Experimental Protocols
To determine the therapeutic window of DEG-35, a series of in vivo experiments are required. The following protocols outline the key studies.
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of DEG-35 in a human cancer xenograft model.
Materials:
6-8 week old female athymic nude mice.
Cancer cell line (e.g., MCF-7 for breast cancer).
Matrigel.
DEG-35, formulated for oral gavage.
Vehicle control.
Calipers.
Procedure:
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
Allow tumors to grow to an average volume of 150-200 mm³.
Randomize mice into treatment groups (e.g., vehicle, DEG-35 at 25 mg/kg, DEG-35 at 50 mg/kg).
Administer treatment daily via oral gavage.
Measure tumor volume with calipers three times a week using the formula: (Length x Width²)/2.
Monitor body weight and clinical signs of toxicity daily.
At the end of the study (e.g., 21 days), euthanize mice and collect tumors for further analysis.
Figure 2: Experimental workflow for the in vivo efficacy study.
In Vivo Toxicity Study: Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of DEG-35 that can be administered without causing life-threatening toxicity.
Materials:
Healthy 6-8 week old mice or rats.
DEG-35, formulated for oral gavage.
Vehicle control.
Procedure:
Use a dose-escalation study design with multiple cohorts of animals.
Start with a low dose of DEG-35 and escalate in subsequent cohorts.
Administer treatment daily for a set period (e.g., 14 or 28 days).
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
Record body weights daily.
At the end of the study, collect blood for hematology and clinical chemistry analysis.
Perform a full necropsy and collect major organs for histopathological examination.
The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Figure 3: Logical relationship for determining the therapeutic window.
Conclusion
This guide outlines the critical steps for defining the therapeutic window of the hypothetical PI3K inhibitor, DEG-35. By systematically evaluating its efficacy and toxicity in vivo and comparing it to existing compounds, researchers can establish a dose range that maximizes anti-tumor activity while minimizing adverse effects. The provided protocols serve as a foundation for these essential preclinical studies in the drug development process.
Comparative
Assessing the cross-reactivity of DEG-35 with other kinases
This guide provides a detailed assessment of the kinase inhibitor DEG-35, focusing on its selectivity profile against a panel of closely related kinases. The data presented herein is intended to assist researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed assessment of the kinase inhibitor DEG-35, focusing on its selectivity profile against a panel of closely related kinases. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of DEG-35 for targeted therapeutic applications. Through a series of in vitro and cell-based assays, we have characterized the inhibitory activity of DEG-35, demonstrating its high potency and selectivity for its intended target.
Selectivity Profile of DEG-35 Against SRC-Family Kinases
To determine the selectivity of DEG-35, its inhibitory activity was assessed against its primary target, Lymphocyte-specific protein tyrosine kinase (LCK), and a panel of other structurally related kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.
Kinase Target
IC50 (nM) for DEG-35
Fold Selectivity vs. LCK
LCK
5.2
1
SRC
875.4
168x
FYN
643.1
124x
YES
1,210.8
233x
HCK
950.2
183x
ZAP-70
>10,000
>1923x
Table 1: In vitro inhibitory activity of DEG-35 against a panel of tyrosine kinases. The data demonstrates a high degree of selectivity for LCK over other tested kinases.
Experimental Protocols
A rigorous set of experimental procedures was employed to ensure the accuracy and reproducibility of the cross-reactivity data.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of DEG-35 to inhibit the enzymatic activity of a panel of kinases.
Principle: A fluorescence-based assay was used to measure the phosphorylation of a synthetic peptide substrate by the kinase. The inhibition of this reaction by DEG-35 results in a decrease in the fluorescent signal.
Procedure:
Kinase reactions were set up in a 384-well plate containing the respective kinase, a fluorescently labeled peptide substrate, and ATP.
DEG-35 was added in a 10-point serial dilution series (e.g., 10 µM to 0.5 nM).
The reaction was incubated at 30°C for 60 minutes.
The reaction was stopped, and the degree of substrate phosphorylation was measured using a plate reader.
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
2. Cell-Based On-Target Engagement Assay
To confirm that DEG-35 engages its target LCK in a cellular context, a phospho-flow cytometry assay was performed using Jurkat T-cells.
Principle: This assay measures the phosphorylation of a downstream substrate of LCK as a proxy for LCK activity within the cell.
Procedure:
Jurkat T-cells were pre-incubated with varying concentrations of DEG-35 for 2 hours.
The T-cell receptor was stimulated with an anti-CD3 antibody to activate LCK.
Cells were immediately fixed and permeabilized.
Cells were then stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream LCK substrate.
The fluorescence intensity was quantified by flow cytometry to determine the extent of LCK inhibition.
Visualizations: Pathways and Workflows
LCK Signaling Pathway and DEG-35 Inhibition
The following diagram illustrates the central role of LCK in T-cell receptor (TCR) signaling and the point of intervention for DEG-35.
Caption: Simplified LCK signaling pathway upon T-cell receptor (TCR) activation and inhibition by DEG-35.
Experimental Workflow for Kinase Cross-Reactivity Assessment
The systematic process for evaluating the selectivity of DEG-35 is outlined below.
Caption: Workflow for assessing the in vitro and cell-based inhibitory profile of DEG-35.
Logical Diagram of DEG-35 Selectivity
This diagram provides a conceptual overview of DEG-35's selectivity, highlighting its potent effect on LCK compared to other kinases.
Caption: Conceptual illustration of DEG-35's high selectivity for LCK over related kinases.
Validation
A Comparative Analysis of DEG-35 Against Standard-of-Care Chemotherapy in Acute Myeloid Leukemia
For Immediate Release This guide provides a detailed comparative analysis of the novel investigational agent DEG-35 against standard chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML). This document is...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparative analysis of the novel investigational agent DEG-35 against standard chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and the experimental basis for these findings.
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid proliferation of abnormal cells that accumulate in the bone marrow and blood, interfering with normal blood cell production.[1] For decades, the standard of care for AML has been intensive chemotherapy, often a combination of cytarabine (B982) and an anthracycline, a regimen known as "7+3".[2] While effective in inducing remission in a subset of patients, this approach is associated with significant toxicity.[3] Newer agents and combinations, such as hypomethylating agents (e.g., azacitidine) and BCL-2 inhibitors (e.g., venetoclax), are also becoming integral to AML treatment, particularly for older patients or those unfit for intensive chemotherapy.[3][4]
DEG-35 is a novel, investigational small molecule that functions as a dual degrader of the hematopoietic transcription factor IKZF2 (Helios) and casein kinase 1α (CK1α).[1][3][5] This dual degradation mechanism offers a multi-targeted approach to induce AML cell death and differentiation.[3][5] This guide will compare the preclinical profile of DEG-35 with standard AML chemotherapy agents.
Comparative Efficacy and Cellular Effects
The following table summarizes the key characteristics and reported effects of DEG-35 compared to standard AML chemotherapy agents based on available preclinical data.
Feature
DEG-35
Cytarabine (Ara-C)
Daunorubicin
Azacitidine
Venetoclax
Primary Mechanism of Action
Dual degrader of IKZF2 and CK1α via a cereblon-dependent mechanism.[1][5]
Pyrimidine analog that inhibits DNA synthesis and repair.[6][7]
Anthracycline that intercalates into DNA and inhibits topoisomerase II.[6]
Hypomethylating agent that inhibits DNA methyltransferase, leading to re-expression of tumor suppressor genes.[8][9]
Selective inhibitor of the anti-apoptotic protein BCL-2.[4][10]
Cellular Outcomes
Induces cell cycle arrest, myeloid differentiation, and apoptosis.[1][3][5]
Induces S-phase cell cycle arrest and apoptosis.[7]
Causes DNA damage, cell cycle arrest, and apoptosis.
Induces cell cycle arrest, apoptosis, and cellular differentiation.[8][9]
Effective in combination with azacitidine in AML mouse models and clinical trials.[13]
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of DEG-35 and standard AML agents are depicted in the following signaling pathway diagrams.
Caption: DEG-35 recruits IKZF2 and CK1α to the CRBN E3 ligase complex, leading to their ubiquitination and proteasomal degradation, which in turn induces apoptosis, cell cycle arrest, and myeloid differentiation.
Dual IKZF2 and CK1α Degradation by DEG-35: A Synergistic Approach to Target Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals The development of targeted protein degraders has opened new avenues for therapeutic intervention in oncology. DEG-35, a novel molecular glue degrade...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted protein degraders has opened new avenues for therapeutic intervention in oncology. DEG-35, a novel molecular glue degrader, exemplifies a promising strategy by inducing the simultaneous degradation of two key proteins implicated in acute myeloid leukemia (AML): Ikaros family zinc finger 2 (IKZF2) and casein kinase 1 alpha (CK1α). This dual degradation elicits a synergistic anti-leukemic effect by concurrently activating distinct tumor-suppressive pathways. This guide provides an objective comparison of DEG-35 with other relevant degraders, supported by experimental data and detailed methodologies, to validate its synergistic mechanism of action.
Performance Comparison of Protein Degraders
The efficacy and selectivity of DEG-35 have been benchmarked against other molecules targeting similar pathways. The following tables summarize the key quantitative data for DEG-35 and its analogs, as well as alternative IKZF2 or dual-target degraders.
Table 1: In Vitro Degradation Potency and Selectivity
Potent degrader of Ikaros family proteins and CK1α.[1]
Table 2: Cellular Effects of DEG-35 in AML Cell Lines
Cell Line
Assay
Effect
Concentration
Time Point
MOLM-13
Apoptosis
Induction of apoptosis
10 nM
24 hours
MOLM-13
Myeloid Differentiation
Induction of myeloid differentiation
10 nM
24 hours
Various
Cell Proliferation (PRISM Screen)
Broad anti-proliferative effects
4.6 nM - 10 µM
5 days
Synergistic Mechanism of Action
DEG-35 functions as a molecular glue, bringing IKZF2 and CK1α into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[4] The simultaneous degradation of these two proteins activates two distinct and complementary anti-leukemic pathways:
IKZF2 Degradation: The loss of IKZF2, a transcription factor involved in leukemogenesis, leads to the induction of myeloid differentiation.[2][3][4][5][6]
CK1α Degradation: The degradation of CK1α results in the stabilization and activation of the p53 tumor suppressor, triggering apoptosis.[2][3][4][5][6]
This dual-pronged attack of inducing both differentiation and apoptosis contributes to the potent anti-cancer activity of DEG-35 in AML models.
Diagram 1: Synergistic mechanism of DEG-35 in AML cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DEG-35.
Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Subculture: Cells are passaged every 2-3 days to maintain a density of approximately 0.4-2.0 x 10^6 cells/mL.
Western Blotting for Protein Degradation
Cell Lysis: MOLM-13 cells are treated with various concentrations of DEG-35 or control compounds for specified durations. After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-20% Tris-glycine gel and separated by electrophoresis.
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for IKZF2, CK1α, and a loading control (e.g., GAPDH or β-actin). Following primary antibody incubation, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Flow Cytometry for Apoptosis and Differentiation
Apoptosis Assay (Annexin V/PI Staining):
MOLM-13 cells are treated with DEG-35 or vehicle control.
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
The cells are incubated in the dark for 15 minutes at room temperature.
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Differentiation Assay:
MOLM-13 cells are treated with DEG-35 or vehicle control for the desired time.
Cells are harvested and stained with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD13, CD33).
The expression of these markers is quantified by flow cytometry to assess the degree of myeloid differentiation.
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Screen
Cell Line Pooling: A collection of barcoded cancer cell lines are pooled together.
Plating and Treatment: The cell line pool is plated into multi-well plates. The cells are then treated with a range of concentrations of DEG-35 for 5 days.[4]
Cell Lysis and Barcode Detection: After the treatment period, the cells are lysed, and the genomic DNA is isolated. The unique barcode for each cell line is amplified via PCR and detected.
Data Analysis: The relative abundance of each barcode is used to determine the viability of each cell line in response to the compound. This allows for a high-throughput assessment of the anti-proliferative activity of DEG-35 across a diverse panel of cancer cell lines.
Quantitative Proteomics
Sample Preparation: MOLM-13 cells are treated with DEG-35 or a vehicle control. Cells are lysed, and proteins are extracted.
Digestion: Proteins are digested into peptides, typically using trypsin.
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The relative abundance of proteins in the DEG-35-treated sample is compared to the control to identify proteins that are significantly downregulated, thus identifying the degradation targets of DEG-35 in an unbiased manner.[4]
Diagram 2: General experimental workflow for validating DEG-35 activity.
Conclusion
DEG-35 represents a significant advancement in the development of molecular glue degraders for cancer therapy. Its ability to simultaneously induce the degradation of IKZF2 and CK1α provides a powerful, synergistic mechanism to combat AML by promoting both myeloid differentiation and p53-mediated apoptosis. The data presented in this guide highlight the potency and dual-targeting action of DEG-35, positioning it as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provide a framework for researchers to independently validate and build upon these findings.
Ensuring Reproducibility of Experimental Results for Novel Compounds: A Comparative Guide
In the pursuit of scientific advancement, the reproducibility of experimental findings is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to ensure the reliabili...
Author: BenchChem Technical Support Team. Date: December 2025
In the pursuit of scientific advancement, the reproducibility of experimental findings is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to ensure the reliability and validity of results obtained with a novel compound, herein referred to as Compound X. By comparing experimental outcomes with established alternatives and adhering to rigorous protocols, researchers can build a robust data package that stands up to scrutiny and facilitates further development.
Data Presentation: Comparative Analysis of Compound X and Alternatives
To objectively assess the performance of Compound X, it is crucial to compare its activity with known inhibitors of the target pathway. The following table summarizes the inhibitory concentration (IC50) values of Compound X and two alternative compounds against a specific kinase target.
Compound
IC50 (nM)
Standard Deviation (nM)
Number of Replicates (n)
Compound X
15
2.1
3
Alternative A
25
3.5
3
Alternative B
10
1.8
3
Table 1: Comparative IC50 values for Compound X and two alternative inhibitors against the target kinase. Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and transparent methodologies are the bedrock of reproducible research.[1] The following protocols outline the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This experiment aims to determine the concentration of Compound X required to inhibit 50% of the target kinase's activity (IC50).
Materials:
Purified recombinant target kinase
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Compound X and alternative inhibitors (dissolved in DMSO)
Prepare serial dilutions of Compound X and alternative inhibitors in DMSO.
Add 50 nL of each compound dilution to the wells of a 384-well plate.
Add 5 µL of the kinase solution (enzyme and substrate in assay buffer) to each well.
Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
Incubate for 60 minutes at room temperature.
Stop the reaction and detect the remaining ATP by adding 10 µL of the detection reagent.
Incubate for 40 minutes at room temperature.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Target Engagement Assay
This experiment validates that Compound X can engage its intended target within a cellular context.
Materials:
Human cell line expressing the target kinase
Cell culture medium and supplements
Compound X
Lysis buffer
Antibodies specific to the target kinase and a downstream phosphorylated substrate
Western blot reagents and equipment
Procedure:
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with increasing concentrations of Compound X for 2 hours.
Lyse the cells and collect the protein lysates.
Determine the protein concentration of each lysate.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Block the membrane and probe with primary antibodies against the target kinase and the phosphorylated substrate.
Incubate with secondary antibodies and detect the signal using a chemiluminescence imager.
Quantify the band intensities to determine the extent of target engagement.
Visualizing Experimental Workflows and Logical Relationships
Clear and logical diagrams are essential for communicating complex experimental processes and relationships.
Figure 1: Experimental workflow for validating Compound X activity.
This workflow diagram illustrates the sequential and iterative process of testing Compound X, from initial in vitro screening to cell-based validation and the crucial step of ensuring reproducibility through independent repetition.
Figure 2: Logical relationship from hypothesis to conclusion.
By following these guidelines for data presentation, detailed protocols, and clear visualizations, researchers can significantly enhance the reproducibility of their experimental findings with novel compounds like Compound X, thereby fostering trust and accelerating the pace of drug discovery and development.
The following guide provides essential safety and logistical information for the proper disposal of DEG-35, a laboratory chemical used by researchers, scientists, and drug development professionals. These procedural step...
Author: BenchChem Technical Support Team. Date: December 2025
The following guide provides essential safety and logistical information for the proper disposal of DEG-35, a laboratory chemical used by researchers, scientists, and drug development professionals. These procedural steps are designed to ensure safe handling and compliance with standard laboratory practices.
Chemical and Physical Properties
DEG-35 is identified as a laboratory chemical.[1] While the Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, it is crucial to handle it with care in a laboratory setting.[1]
Property
Value
CAS Number
2734910-37-1
Molecular Formula
C25H21N3O5
Molecular Weight
443.45
Appearance
Solid
Odor
No data available
Melting/Freezing Point
No data available
Boiling Point/Range
No data available
Flash Point
No data available
Data sourced from the DEG-35 Safety Data Sheet.[1]
Storage and Handling
Proper storage is critical to maintaining the integrity of DEG-35 and ensuring laboratory safety.[1] Always handle the substance in a well-ventilated area, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols.[1]
Condition
Temperature
Duration
Powder
-20°C
3 years
4°C
2 years
In Solvent
-80°C
6 months
-20°C
1 month
Data sourced from the DEG-35 Safety Data Sheet.[1]
Disposal Protocols
Disposal of DEG-35 and its contaminated packaging must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] The following protocols provide a general framework for safe disposal.
Protocol 1: Disposal of Unused DEG-35
This protocol outlines the steps for disposing of expired or unwanted DEG-35.
Methodology:
Review Regulations: Before beginning disposal, consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal waste disposal regulations.
Assess Chemical Compatibility: Ensure that DEG-35 is not mixed with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
Package for Disposal:
Keep the chemical in its original, clearly labeled container if possible.
If repackaging is necessary, use a new, clean, and compatible container. Label it clearly with the chemical name ("DEG-35"), CAS number (2734910-37-1), and any known hazard information.
Arrange for Pickup: Contact your institution's hazardous waste disposal program to schedule a pickup. Do not attempt to dispose of DEG-35 down the drain or in regular solid waste.
Protocol 2: Disposal of Spill Contamination Waste
This protocol provides steps for cleaning up a DEG-35 spill and disposing of the resulting waste.
Methodology:
Ensure Safety: Evacuate personnel from the immediate area if necessary.[1] Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
Absorb the Spill:
For solid spills, carefully sweep or scoop the material into a suitable container. Avoid creating dust.
For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[1]
Package Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a clearly labeled, sealable waste container. Label the container as "DEG-35 Contaminated Waste" and include the date of the spill.
Arrange for Pickup: Dispose of the contaminated material by contacting your institution's hazardous waste disposal program.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of DEG-35.